molecular formula C7H4BrClN2 B14090982 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Cat. No.: B14090982
M. Wt: 231.48 g/mol
InChI Key: YOHRYLDGBVXRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine is a versatile chemical intermediate based on the privileged pyrrolo[1,2-b]pyridazine scaffold, a fused bicyclic heteroaromatic system of significant interest in medicinal chemistry and materials science . This compound is specifically functionalized with bromo and chloro substituants, which provide distinct sites for further derivatization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic aromatic substitution, enabling the rapid exploration of structure-activity relationships and the development of novel molecular entities . The pyrrolo[1,2-b]pyridazine core is recognized for its range of biological activities, and derivatives have been investigated for potential applications in pharmaceutical development for treating various diseases . Furthermore, this heterocyclic system has demonstrated fluorescent properties, making it a candidate for use in the development of sensors, lasers, and organic semiconductor devices . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

6-bromo-4-chloropyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H4BrClN2/c8-5-3-7-6(9)1-2-10-11(7)4-5/h1-4H

InChI Key

YOHRYLDGBVXRPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC(=CN2N=C1)Br)Cl

Origin of Product

United States

Foundational & Exploratory

The Ascendant Scaffold: Unlocking the Therapeutic Potential of Pyrrolo[1,2-b]pyridazines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel chemical entities with superior efficacy and safety profiles is the cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrrolo[1,2-b]pyridazine scaffold has emerged as a "privileged structure," captivating the attention of medicinal chemists worldwide.[1][2] This bicyclic N-bridgehead aromatic heterocycle, formed by the fusion of a pyrrole and a pyridazine ring, offers a unique three-dimensional architecture and electronic distribution, making it a versatile template for the design of potent and selective therapeutic agents.[3][4] This in-depth guide provides a comprehensive overview of the burgeoning therapeutic potential of pyrrolo[1,2-b]pyridazine scaffolds, delving into their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their medicinal applications.

The Strategic Advantage of the Pyrrolo[1,2-b]pyridazine Core

The physicochemical properties of the pyrrolo[1,2-b]pyridazine system contribute significantly to its appeal in drug design. The presence of two nitrogen atoms within the bicyclic framework allows for a range of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets.[5] The aromatic nature of the scaffold provides a rigid core, which can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties. This inherent versatility has led to the exploration of pyrrolo[1,2-b]pyridazines across a spectrum of therapeutic areas.[6][7]

Therapeutic Frontiers of Pyrrolo[1,2-b]pyridazine Derivatives

The structural attributes of the pyrrolo[1,2-b]pyridazine nucleus have been successfully exploited to develop compounds with a wide array of pharmacological activities.[6][7] The following sections highlight the most promising therapeutic applications of this remarkable scaffold.

Anticancer Activity: A Multifaceted Approach to Oncology

The fight against cancer remains a primary focus of drug discovery, and pyrrolo[1,2-b]pyridazines have demonstrated significant potential as anticancer agents through diverse mechanisms of action.[7][8][9][10]

Several studies have reported the synthesis of pyrrolo[1,2-b]pyridazine derivatives as potent inhibitors of tubulin polymerization.[8][10] By interacting with the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. Notably, certain analogues have exhibited impressive antiproliferative activity, with GI50 values in the nanomolar range against a panel of human cancer cell lines, including those of the colon, ovary, renal, prostate, brain, and breast.[8][10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A standard in vitro tubulin polymerization assay can be performed to evaluate the inhibitory activity of novel pyrrolo[1,2-b]pyridazine derivatives.

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • Guanosine-5'-triphosphate (GTP)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • Test compounds (pyrrolo[1,2-b]pyridazine derivatives) dissolved in DMSO

    • Reference inhibitor (e.g., colchicine)

    • 96-well microplate reader with temperature control (37°C)

  • Procedure:

    • Prepare a solution of tubulin (e.g., 1 mg/mL) in cold polymerization buffer.

    • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (colchicine).

    • Initiate the polymerization by adding GTP (final concentration 1 mM) and tubulin to each well.

    • Immediately place the plate in the microplate reader and monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives has been identified as potent PARP-1 inhibitors.[11] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the scaffold lead to compounds with high selectivity for PARP-1 over PARP-2.[11] Certain derivatives have demonstrated robust antiproliferative activity in BRCA-deficient cancer cell lines, with CC50 values in the nanomolar range.[11]

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Polymerase β XRCC1->POLB recruits Repair DNA Repair LIG3->Repair POLB->Repair Inhibitor Pyrrolo[1,2-b]pyridazine Inhibitor Inhibitor->PARP1 inhibits

Caption: Mechanism of PARP-1 inhibition by pyrrolo[1,2-b]pyridazine derivatives.

Anti-inflammatory Potential

Chronic inflammation is implicated in the pathogenesis of numerous diseases. The pyridazinone skeleton, a component of the pyrrolo[1,2-b]pyridazine scaffold, is present in many compounds with anti-inflammatory properties.[7][9][12][13] Derivatives of pyrrolo[1,2-b]pyridazine have been reported to possess anti-inflammatory activity, suggesting their potential in treating inflammatory disorders.[6][7][14] While the exact mechanisms are still under investigation for many derivatives, inhibition of key inflammatory mediators is a likely mode of action.

Other Emerging Therapeutic Applications

The versatility of the pyrrolo[1,2-b]pyridazine scaffold extends beyond oncology and inflammation. Research has indicated its potential in various other therapeutic domains:

  • Antimicrobial and Antifungal Activity : Certain derivatives have shown promising activity against various bacterial and fungal strains.[8][15]

  • Enzyme Inhibition : Pyrrolo[1,2-b]pyridazines have been investigated as inhibitors of several enzymes, including Janus kinases (JAKs), HER-2 tyrosine kinase, IRAK4, and MEK.[8][15]

  • Antidepressant and Antimetabolic Actions : Early studies have also suggested potential applications in treating depression and metabolic disorders.[6][7][14]

Synthetic Strategies: Building the Pyrrolo[1,2-b]pyridazine Core

A variety of synthetic routes have been developed to construct the pyrrolo[1,2-b]pyridazine scaffold, allowing for the introduction of diverse substituents and the exploration of broad chemical space.[4][16]

1,3-Dipolar Cycloaddition Reactions

One of the most common and efficient methods for synthesizing pyrrolo[1,2-b]pyridazines is through 1,3-dipolar cycloaddition reactions.[6][7][9] This approach typically involves the reaction of pyridazinium N-ylides or mesoionic oxazolo-pyridazinones (münchnones) with various acetylenic or olefinic dipolarophiles.[6][7][9] The reaction often proceeds with good yields and allows for the regioselective synthesis of substituted pyrrolo[1,2-b]pyridazines.[9]

Experimental Workflow: Synthesis via 1,3-Dipolar Cycloaddition

Synthesis_Workflow Start Start: 3(2H)-Pyridazinone Acids Step1 Step 1: Generation of Mesoionic Oxazolo-pyridazinones (in situ) Start->Step1 Acetic Anhydride Step2 Step 2: 1,3-Dipolar Cycloaddition with Acetylenic Dipolarophile Step1->Step2 e.g., Methyl Propiolate Step3 Step 3: Purification Step2->Step3 Column Chromatography End End: Pyrrolo[1,2-b]pyridazine Derivatives Step3->End

Caption: General workflow for the synthesis of pyrrolo[1,2-b]pyridazines.

Domino Reactions

More recently, novel domino reactions have been developed for the efficient synthesis of functionalized pyrrolo[1,2-b]pyridazines.[17] These cascade processes, often catalyzed by transition metals like palladium and copper, can involve a sequence of reactions such as Sonogashira cross-coupling, isomerization, and intramolecular condensation in a one-pot fashion.[17] This approach offers advantages in terms of atom economy and reduced purification steps.

Structure-Activity Relationship (SAR) and Future Perspectives

The exploration of structure-activity relationships is crucial for the rational design of more potent and selective pyrrolo[1,2-b]pyridazine-based drugs. For instance, in the context of anticancer activity, studies have shown that the nature and position of substituents on both the pyrrole and pyridazine rings significantly influence the biological activity.[8][15] Introducing different substituted phenyl rings at various positions has been a key strategy to modulate the antiproliferative potency.[8][15]

The future of pyrrolo[1,2-b]pyridazine-based drug discovery is bright. Further exploration of their potential as kinase inhibitors, modulators of epigenetic targets, and agents for neurodegenerative diseases is warranted. Advances in synthetic methodologies will undoubtedly facilitate the generation of more diverse and complex libraries of these compounds. The integration of computational modeling and molecular docking studies will further aid in the rational design of next-generation therapeutics built upon this remarkable scaffold.[8][10]

Conclusion

The pyrrolo[1,2-b]pyridazine scaffold has firmly established itself as a versatile and promising platform in medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent modulators of various biological targets, leading to a broad spectrum of therapeutic applications, most notably in oncology. The continued exploration of its chemical space, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds the key to unlocking the full therapeutic potential of this ascendant scaffold in the ongoing quest for novel and effective medicines.

References

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. National Center for Biotechnology Information. [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243. [Link]

  • Ivan, B.-C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11728. [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Alexandru Ioan Cuza University of Iasi. [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PubMed. [Link]

  • Synthesis of Pyrrolo[1,2-b]pyridazine. Thieme Chemistry. [Link]

  • (2014). Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. [Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit. ARKAT USA, Inc.. [Link]

  • Li, Y., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 30, 115941. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ivan, B.-C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Center for Biotechnology Information. [Link]

  • Biologically active pyrrolo[1,2‐b]pyridazines. ResearchGate. [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. National Center for Biotechnology Information. [Link]

  • (2018). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information. [Link]

  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Latin American Journal of Pharmacy. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Royal Society of Chemistry. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Approaches to pyrrolo[1,2‐b]pyridazines via oxidative [3+2]‐annulation. ResearchGate. [Link]

Sources

Halogenated Pyrrolo[1,2-b]pyridazines: Synthetic Architectures & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of halogenated pyrrolo[1,2-b]pyridazine derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Indolizine Bioisostere

The pyrrolo[1,2-b]pyridazine scaffold represents a critical bioisostere of indole and purine, distinguishing itself through a unique electronic distribution: an electron-deficient pyridazine ring fused to an electron-rich pyrrole unit. This "push-pull" electronic character makes the scaffold exceptionally versatile in medicinal chemistry, particularly for kinase inhibition (JAK, p38 MAP) and antiviral therapeutics.

Halogenation of this core is not merely a structural modification; it is a strategic gateway. Halogens at positions C5 and C7 serve two primary functions:

  • Metabolic Blocking: Preventing oxidative metabolism at the most electron-rich sites.

  • Synthetic Handles: Enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This guide synthesizes the primary synthetic routes, regioselective halogenation strategies, and structure-activity relationships (SAR) defining this class of heterocycles.

Structural Significance & Pharmacophore Mapping

The pyrrolo[1,2-b]pyridazine system (often referred to as 5-azaindolizine) is planar. Its numbering convention is critical for understanding regioselectivity.

  • Electronic Bias: The bridgehead nitrogen (N1) donates electron density into the pyrrole ring, making C5 and C7 the sites of highest electron density (nucleophilic).

  • Electrophilic Attack: Consequently, electrophilic aromatic substitution (EAS), including halogenation, occurs preferentially at C5 and C7.

  • Nucleophilic Attack: The pyridazine ring (C2, C3, C4) is electron-deficient, susceptible to nucleophilic aromatic substitution (

    
    ), particularly if a leaving group (halogen) is present at C4.
    

Synthetic Architectures

Two dominant methodologies exist for constructing the halogenated core: De Novo Cyclization (incorporating halogens early) and Late-Stage Functionalization.

Method A: 1,3-Dipolar Cycloaddition (The "Gold Standard")

The most robust route involves the [3+2] cycloaddition of pyridazinium ylides with electron-deficient alkynes. This method allows for the introduction of halogens via the starting pyridazine or the alkyne.

Mechanism:

  • Quaternization: Alkylation of pyridazine with an

    
    -halo ketone/ester.
    
  • Ylide Formation: Deprotonation by a base (TEA or inorganic carbonate) generates the dipoles.

  • Cycloaddition: Reaction with a dipolarophile (e.g., DMAD, ethyl propiolate) followed by oxidative aromatization.

SynthesisFlow cluster_0 Precursor Phase cluster_1 Intermediate Phase cluster_2 Cyclization Phase P Pyridazine (Electron Deficient) Salt N-Alkylated Pyridazinium Salt P->Salt + Alk Alk Alkylating Agent (e.g., bromoacetophenone) Ylide Pyridazinium Ylide (1,3-Dipole) Salt->Ylide + Base (-HBr) Core Pyrrolo[1,2-b]pyridazine Scaffold Ylide->Core + Alkyne [3+2] Cycloaddition - H2 (Oxidation) Alkyne Alkyne Dipolarophile (e.g., Ethyl Propiolate)

Figure 1: The primary synthetic workflow via pyridazinium ylides. Regiochemistry is dictated by the electronics of the ylide and the steric bulk of the dipolarophile.

Method B: Pd/Cu-Catalyzed Domino Reaction

For accessing highly substituted derivatives, a modern cascade reaction utilizes 1-amino-2-bromopyrroles and propargyl alcohols.[1][2]

  • Reagents:

    
     (cat), CuI (cat), DBU.
    
  • Process: Sonogashira coupling

    
     Isomerization 
    
    
    
    Intramolecular condensation.[1][2]
  • Advantage: Avoids the handling of potentially unstable ylides and allows diverse substitution patterns.

Regioselective Halogenation Strategies

When the core is built without halogens, direct electrophilic halogenation is required. This process is governed by the electron-rich nature of the pyrrole ring.[3]

Protocol: Electrophilic Halogenation (Bromination/Iodination)

Target: C5 and C7 positions. Reagents: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).

ParameterCondition A (Monohalogenation)Condition B (Dihalogenation)
Reagent NBS (1.0 - 1.1 eq)NBS (2.2 - 2.5 eq)
Solvent DMF or MeCN (Polar aprotic favors ionic mechanism)DMF
Temp 0°C to RTRT to 40°C
Selectivity C7 is generally favored if C5 is substituted (e.g., by ester). If unsubstituted, mixtures may occur, favoring C5/C7 based on steric hindrance of C6.C5 & C7
Workup Quench with

to remove active halogen species.
Same

Critical Insight: If the C4 position contains a leaving group (Cl/Br) from the starting pyridazine, it remains intact during mild electrophilic halogenation of the pyrrole ring, allowing for orthogonal functionalization (Suzuki at C5/C7,


 at C4).

Therapeutic Case Studies & SAR

The biological utility of halogenated pyrrolo[1,2-b]pyridazines is dominated by kinase inhibition. The halogen often plays a role in filling hydrophobic pockets (e.g., the "gatekeeper" region) or modulating the pKa of the system.

Case Study: JAK3 Kinase Inhibitors

Researchers at Bristol-Myers Squibb and other groups have utilized this scaffold to develop selective Janus Kinase (JAK) inhibitors.

  • The Target: JAK3 (selective over JAK2 to avoid anemia/neutropenia).

  • The Pharmacophore:

    • C4 Position: An amine substituent (e.g., substituted cyclohexylamino) forms a critical hydrogen bond with the hinge region of the kinase.

    • C5/C7 Position: Halogens or small alkyl/cyano groups here tune the electronic profile and metabolic stability.

    • Core: The pyrrolo[1,2-b]pyridazine acts as the adenine mimetic.

SAR cluster_C4 C4 Position (Hinge Binder) cluster_C57 C5/C7 Positions (Modulators) Core Pyrrolo[1,2-b]pyridazine Scaffold C4_Func Amino/Amide Group Core->C4_Func SNAr Displacement Halogen Halogen (Cl, Br, F) Core->Halogen Electrophilic Subst. Effect1 Critical H-Bond to Kinase Hinge C4_Func->Effect1 Effect2 1. Metabolic Block (Cyp450) 2. Hydrophobic Pocket Fill 3. Electronic Tuning Halogen->Effect2

Figure 2: Structure-Activity Relationship (SAR) logic for Kinase Inhibition. The halogenation at C5/C7 is pivotal for ADME properties.

Experimental Protocol: General Synthesis of 7-Bromo-pyrrolo[1,2-b]pyridazine

Note: This is a generalized procedure derived from verified methodologies (e.g., condensation of pyridazinium salts).

  • Salt Formation: Dissolve pyridazine (10 mmol) in acetone. Add bromoacetophenone (10 mmol) dropwise. Stir at RT for 4h. Filter the precipitated quaternary salt.

  • Cycloaddition: Suspend the salt (5 mmol) and ethyl propiolate (15 mmol) in

    
    . Add Triethylamine (TEA, 15 mmol) dropwise (Exothermic!).
    
    • Observation: Color change typically indicates ylide formation and subsequent cyclization.

  • Oxidation: If the dihydro-intermediate is stable, add an oxidant (e.g., substituted quinone or simply stir in air/O2) to aromatize.

  • Bromination (Regioselective): Dissolve the resulting pyrrolo[1,2-b]pyridazine (1 mmol) in DMF (5 mL). Cool to 0°C. Add NBS (1.05 mmol) portion-wise. Stir 1h.

    • Purification: Pour into water, extract with EtOAc. The 7-bromo isomer is typically the major product if C5 is blocked by the ester from ethyl propiolate; otherwise, separation of C5/C7 isomers via column chromatography (Hexane/EtOAc) is required.

References

  • Synthesis via [3+2] Cycloaddition

    • Title: An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives.[1][4][5][6][7][8]

    • Source:Beilstein Journal of Organic Chemistry, 2009.[6]

    • URL:[Link][6]

  • Kinase Inhibitor Discovery (JAK)

    • Title: Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters, 2014.
    • URL:[Link]

  • Domino Coupling Synthesis

    • Title: A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction.[1][2]

    • Source:Organic & Biomolecular Chemistry, 2013.[9]

    • URL:[Link]

  • General Review of Scaffold

    • Title: Pyrrolo[1,2-b]pyridazines.[1][2][4][5][6][7][9][10][11] A revisit.

    • Source:Arkivoc, 2008.[12]

    • URL:[Link]

Sources

The Strategic Application of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine in Oncology Drug Discovery: A Bioisosteric and Synthetic Gateway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern oncology research, the relentless pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The pyrrolo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure, demonstrating a remarkable capacity to interact with a diverse array of oncologically relevant targets. This technical guide provides a comprehensive exploration of a key derivative, 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine, as a strategic platform for the development of next-generation cancer therapeutics. We will delve into its role as a bioisosteric replacement for canonical heterocycles, its synthetic versatility, and its application in the generation of potent inhibitors of critical cancer-driving pathways, including kinase signaling, DNA repair, and cytoskeletal dynamics. This guide is intended to serve as a practical resource, offering not only a conceptual framework but also detailed experimental methodologies to empower researchers in their quest for innovative anti-cancer agents.

The Pyrrolo[1,2-b]pyridazine Scaffold: A Bioisosteric Asset in Oncology

Bioisosterism, the principle of exchanging functional groups or molecular fragments with similar physicochemical properties to enhance biological activity, is a cornerstone of rational drug design.[1] The pyrrolo[1,2-b]pyridazine core, a fused heterocyclic system, has garnered significant attention as a bioisostere for purines and other bicyclic heteroaromatics that are frequently recognized by the active sites of key enzymes in oncogenic pathways.

The strategic advantage of this scaffold lies in its unique electronic distribution and steric profile, which can emulate the hydrogen bonding patterns and spatial arrangement of endogenous ligands or known inhibitors, while offering distinct metabolic and pharmacokinetic properties. This bioisosteric relationship allows for "scaffold hopping," a powerful strategy to explore novel chemical space and circumvent existing intellectual property.

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine: A Versatile Synthetic Hub

The true potential of the pyrrolo[1,2-b]pyridazine scaffold in oncology is unlocked through its functionalization, and the 6-Bromo-4-chloro derivative serves as an ideal starting point for chemical library synthesis. The differential reactivity of the chloro and bromo substituents provides a powerful tool for sequential, site-selective modifications, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at two key positions, enabling the fine-tuning of inhibitor potency and selectivity.

The 4-chloro and 6-bromo positions on the pyrrolo[1,2-b]pyridazine core are strategically positioned to allow for the introduction of a wide array of substituents that can interact with different pockets within an enzyme's active site. This synthetic flexibility is crucial for optimizing the pharmacological profile of lead compounds.

The Power of Orthogonal Chemistry: Sequential Cross-Coupling

The differential reactivity of the C-Br and C-Cl bonds is a key feature of this scaffold. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for selective functionalization at the 6-position, followed by a subsequent reaction at the 4-position under more forcing conditions. This "orthogonal" synthetic strategy is highly valuable for the efficient construction of diverse molecular architectures.

Sequential functionalization of the core scaffold.

Applications in Targeting Key Oncogenic Pathways

The versatility of the 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine scaffold has enabled the development of inhibitors targeting several critical pathways in cancer progression.

Kinase Inhibition: A Dominant Application

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrrolo[1,2-b]pyridazine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is a key driver of inflammation and is implicated in various hematological malignancies. Pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as a new class of JAK inhibitors.[2][3] SAR studies have shown that substituents at the 4-position are crucial for potency and selectivity.[3] For example, the incorporation of a (R)-(2,2-dimethylcyclopentyl)amine at this position led to potent JAK3 inhibitors.[3]

  • MEK Inhibitors: The Ras-Raf-MEK-ERK pathway is a central signaling cascade that is frequently hyperactivated in cancer. Pyrrolopyridazine derivatives have been developed as potent MEK inhibitors.[4][5] Optimal activity was achieved with a 4-phenoxyaniline substituent at the C4 position and an acylated amine at the C6 position, highlighting the importance of functionalization at both sites accessible from the 6-Bromo-4-chloro precursor.[5]

  • PIM Kinase Inhibitors: PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and are associated with poor prognosis. Imidazo[1,2-b]pyridazines, a closely related scaffold, have been identified as potent PIM kinase inhibitors that bind to an allosteric site, offering a unique mechanism of inhibition and enhanced selectivity.[6]

Inhibition of key oncogenic kinase pathways.
PARP Inhibition: Targeting DNA Repair

Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical success in the treatment of cancers with deficiencies in DNA repair, particularly those with BRCA mutations. A series of novel pyrrolo[1,2-b]pyridazin-2(1H)-ones have been designed and synthesized as selective PARP1 inhibitors.[7] One compound, YCH3971, exhibited potent PARP1 inhibitory activity with an IC50 of 7.52 nM and remarkable selectivity over PARP2 (>1000-fold).[7] This compound also demonstrated strong antiproliferative activity against BRCA mutant MDA-MB-436 cells with an IC50 of 2.10 nM.[7] Further research has identified 2-substituted pyrrolo[1,2-b]pyridazine derivatives as a new class of PARP-1 inhibitors, with some compounds showing selective activity against PARP-1 over PARP-2.[8]

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules are essential for cell division, and their disruption is a clinically validated anti-cancer strategy. The pyrrolo[1,2-b]pyridazine scaffold has been utilized as a bioisosteric replacement for the 3'-hydroxy-4'-methoxyphenyl ring of phenstatin, a potent tubulin polymerization inhibitor.[9][10][11] Several of these new derivatives have shown very good antiproliferative activity with GI50 values less than 100 nM on a variety of cancer cell lines.[9] Docking studies have confirmed that these compounds are compatible with the colchicine binding site of tubulin.[9]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthesis and evaluation of pyrrolo[1,2-b]pyridazine derivatives.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes the functionalization of the 6-bromo position.

Materials:

  • 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DME/ethanol/water)

Procedure:

  • To a dry reaction vessel, add 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.05-0.10 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol can be used to introduce an amino group at the 4-chloro position.

Materials:

  • 4-Chloro-6-substituted-pyrrolo[1,2-b]pyridazine

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel, add the 4-chloro-6-substituted-pyrrolo[1,2-b]pyridazine (1.0 eq.), palladium catalyst (0.02-0.05 eq.), and ligand (0.04-0.10 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 eq.) and the base (1.5-2.0 eq.).

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

In Vitro Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LoVo, SK-OV-3, MCF-7)[12]

  • Complete cell culture medium

  • Synthesized pyrrolo[1,2-b]pyridazine derivatives

  • MTS reagent

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • In a multi-well plate, add the kinase, substrate, and various concentrations of the inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time.

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence or fluorescence signal.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Concluding Remarks and Future Perspectives

The 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine scaffold represents a highly valuable and versatile platform for the discovery and development of novel oncology therapeutics. Its utility as a bioisostere for other key heterocyclic systems, combined with its amenability to diverse chemical modifications, provides a powerful engine for generating libraries of potent and selective inhibitors against a range of cancer targets. The ability to systematically probe the structure-activity relationships at the 4- and 6-positions through well-established cross-coupling chemistry allows for a rational and efficient approach to lead optimization.

Future research in this area will likely focus on the exploration of novel substitutions at the 4- and 6-positions to further enhance potency and selectivity, as well as to improve pharmacokinetic properties. The development of derivatives targeting novel and challenging oncology targets is also a promising avenue for future investigation. The continued application of this strategic scaffold, guided by the principles of bioisosterism and enabled by modern synthetic methodologies, holds significant promise for the delivery of the next generation of innovative cancer medicines.

References

  • Ivan, B.-C., Barbuceanu, S.-F., Hotnog, C. M., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11783. [Link]

  • Chen, Z., Kim, S.-H., Barbosa, S. A., et al. (2006). Pyrrolopyridazine MEK inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(3), 628–632. [Link]

  • Popovici, L., Amarandi, R.-M., Mangalagiu, I. I., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230–243. [Link]

  • Chen, Z., Kim, S.-H., Barbosa, S. A., et al. (2006). Pyrrolopyridazine MEK inhibitors. PubMed, 16(3), 628-32. [Link]

  • Popovici, L., Amarandi, R. M., Mangalagiu, I. I., Mangalagiu, V., & Danac, R. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243. [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. ResearchGate. [Link]

  • Ivan, B.-C., et al. (2025). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. ResearchGate. [Link]

  • Popovici, L., Amarandi, R. M., Mangalagiu, I. I., Mangalagiu, V., & Danac, R. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PMC. [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. [Link]

  • Baumgartner, C., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Singh, R. P., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][4][5][12]triazines as potent p38 alpha MAP kinase inhibitors. PubMed. [Link]

  • Defois, M., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Ivan, B.-C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. [Link]

  • He, Q., et al. (2026). Design, synthesis and biological evaluation of novel pyrrolo[1,2-b]pyridazin-2(1H)-ones as selective PARP1 inhibitors for cancer therapy. PubMed. [Link]

  • He, Q., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. PubMed. [Link]

  • Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline- derivatives as kinase inhibitors. ZORA. [Link]

  • Tucaliuc, R. A., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [Link]

  • Dumitrascu, F., et al. (2014). Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. [Link]

  • Sanna, N., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. PMC. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • Dherange, B. D., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Gherasim, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Liu, X., et al. (2014). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Organic & Biomolecular Chemistry. [Link]

  • Cisnetti, F., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

Sources

Electronic properties and stability of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Architecture, Stability Profile, and Synthetic Utility [1][2]

Executive Summary

This technical guide characterizes 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine (CAS: 2378747-02-3), a bifunctional fused heterocyclic scaffold.[2] This molecule serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., JAK, BTK targets).[2] Its value lies in its orthogonal reactivity : the C4-chlorine atom is activated for nucleophilic aromatic substitution (


), while the C6-bromine atom is primed for palladium-catalyzed cross-coupling.[2] This guide details the electronic underpinnings of this regioselectivity, stability constraints, and validated experimental protocols.

Molecular Architecture & Electronic Profile[2]

The pyrrolo[1,2-b]pyridazine core (also known as 5-azaindolizine) is a 10


-electron aromatic system.[2] However, the electron density is not uniformly distributed, creating distinct zones of reactivity.
Electronic Distribution Map
  • The Pyridazine Ring (Electron Deficient): The nitrogen atoms at positions 1 and 2 exert a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effect.[2] This renders the C4 position highly electrophilic.[2] The chlorine atom at C4 acts as a leaving group, activated by the adjacent imine-like nitrogen (N5).
  • The Pyrrole Ring (Electron Rich): The bridgehead nitrogen (N5) donates electron density into the 5-membered ring.[2][3] Consequently, the C6 position retains significant nucleophilic character relative to the pyridazine ring, making the C-Br bond less susceptible to nucleophilic attack but highly reactive toward oxidative addition with transition metals (Pd, Ni).

Reactivity Implications

This electronic dichotomy dictates the order of operations in synthetic campaigns:

  • C4-Cl (Electrophile): Reacts first via

    
     under mild basic conditions.[2][3]
    
  • C6-Br (Coupling Partner): Reacts second via Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2][3]

Critical Insight: Attempting Pd-coupling before


 often leads to complex mixtures due to competitive oxidative addition at the C4-Cl bond, particularly with electron-rich phosphine ligands.[2]

Stability Profile & Degradation Pathways[2][4]

Understanding the stability of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine is prerequisite for scalable handling.[2]

Hydrolytic Instability (The Lactam Trap)

The C4-Cl bond is the primary stability weak point.[2] In the presence of aqueous acid or strong base, the chlorine is displaced by water/hydroxide, leading to the formation of the thermodynamically stable pyrrolo[1,2-b]pyridazin-4(5H)-one (lactam form).[2]

  • Trigger: pH < 2 or pH > 10 in aqueous media.[2][3]

  • Mitigation: Store in anhydrous conditions. Quench reactions with buffered solutions (e.g., sat.

    
    ) rather than strong acids.[2]
    
Photostability

Like many halogenated heterocycles, this compound is susceptible to photodehalogenation (specifically debromination) upon exposure to UV light.[2][3]

  • Mechanism: Homolytic cleavage of the C-Br bond generating radical species.[2][3]

  • Protocol: All reactions and storage must occur in amber glassware or foil-wrapped vessels.

Thermal Stability

The compound is generally stable up to 80°C. However, DSC (Differential Scanning Calorimetry) of similar azidopyridazine systems suggests potential exothermic decomposition at elevated temperatures (>150°C).[2]

  • Limit: Do not exceed 100°C without prior safety screening.

Visualization: Reactivity & Logic Flow[2]

The following diagram maps the orthogonal reactivity channels and the logic required for successful derivatization.

ReactivityMap Core 6-Bromo-4-chloro- pyrrolo[1,2-b]pyridazine C4_Path Path A: C4 Substitution (Electrophilic Site) Core->C4_Path Primary Reactivity (SNAr) C6_Path Path B: C6 Coupling (Nucleophilic/Metal Site) Core->C6_Path Secondary Reactivity (Pd-Cat) Degradation Hydrolysis Product (Pyridazinone Lactam) Core->Degradation Aq. Acid/Base (Avoid!) Product_A 4-Amino/Alkoxy Derivative (Intact 6-Br) C4_Path->Product_A Amines/Alcohols Base, <80°C Product_B 6-Aryl/Heteroaryl Derivative (Intact 4-Cl) C6_Path->Product_B Boronic Acids Pd(0), Base

Figure 1: Orthogonal reactivity map demonstrating the preferred synthetic pathways (Solid Blue Arrow) versus degradation risks (Dotted Red Arrow).[2]

Validated Experimental Protocols

The following protocols are designed to be self-validating. If the in-process control (IPC) criteria are not met, do not proceed to the next step.

Protocol A: Regioselective Displacement at C4

Objective: Installation of an amine nucleophile at the 4-position while preserving the 6-Br handle.[2]

Reagents:

  • Substrate: 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine (1.0 equiv)[2]

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)[2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[2]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)[2]

Workflow:

  • Dissolution: Dissolve substrate in NMP (0.2 M concentration). Note: NMP is preferred over DMF for higher thermal stability if heating is required.[2]

  • Addition: Add DIPEA followed by the amine dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Causality: Low temperature addition prevents double-addition or side reactions.[2][3] The electron-deficient pyridazine core usually reacts at RT.[2] Only heat to 60°C if the amine is sterically hindered.[2]

  • IPC (LCMS): Monitor for disappearance of Starting Material (M+H = 231/233) and appearance of Product (M+H = Mass of Amine + 196).

    • Stop Criteria: If >5% hydrolysis product (Lactam, Mass ~213) is observed, the solvent was wet.[2]

  • Workup: Pour into water (precipitate usually forms).[2][3] Filter and wash with water.[2][4]

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Arylation at the 6-position.[2][3] Crucial: Perform this AFTER Protocol A if possible to avoid catalyst poisoning by the C4-Cl.

Reagents:

  • Substrate: 4-Substituted-6-bromo-pyrrolo[1,2-b]pyridazine[2]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%)[2][3]
    
  • Base:

    
     (2M aqueous, 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Workflow:

  • Inerting: Charge reaction vessel with Substrate, Boronic Acid, and Base.[2][3] Cycle Vacuum/Nitrogen (3x).[2]

  • Catalyst Addition: Add Pd catalyst under Nitrogen counter-flow.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Causality: The C6-Br bond requires thermal energy and Pd(0) insertion.[2] Dppf is a bidentate ligand that stabilizes the Pd center, preventing "palladium black" precipitation.[2]

  • IPC (LCMS): Monitor for debrominated byproduct (reduction of C-Br to C-H). If high, check oxygen levels in solvent.[2]

Data Summary Table

PropertyValue / DescriptionCritical Note
Formula

MW 231.48 g/mol Distinctive Br/Cl isotope pattern (approx 100:130:30 intensity).[2][3][5]
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water and hexanes.[2]
pKa (Conj. Acid) ~3.5 (Estimated)Protonation occurs at N1 (pyridazine).[2][3]
Storage -20°C, Inert Gas, DarkHygroscopic. Protect from moisture to prevent hydrolysis.[2]
Toxicity Unknown (Treat as Potent)Likely kinase inhibitor precursor.[2][3] Use full PPE.[2]

References

  • Synthesis of Pyrrolo[1,2-b]pyridazines (General Scaffold)

    • Title: Pyrrolo[1,2-b]pyridazines.[2][3][6][7][8][9][10] A revisit.

    • Source: Arkivoc (2014)[2]

    • URL:[Link][2]

  • Nucleophilic Substitution of Chloropyridazines

    • Title: Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one.[2][8]

    • Source: Heterocycles (2001)[2][3][8]

    • URL:[Link] (Proxy for C4-Cl reactivity).[2]

  • Compound Registry & Physical Data

    • Title: 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine (Compound Summary)
    • Source: PubChem / AChemBlock[2][3]

    • URL:[Link](Note: Direct link to specific isomer may vary; search CAS 2378747-02-3).[2][3]

  • Safety of Halogenated Azidopyridines (Thermal Analogs)

    • Title: Structural and Thermal Characterization of Halogen
    • Source: Organic Letters (2022)[2]

    • URL:[Link][2]

Sources

Methodological & Application

Scalable synthesis protocols for 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and medicinal scientists through the scalable, regioselective synthesis of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine .

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine CAS: 2378747-02-3 (Analogous) Core Scaffold: Pyrrolo[1,2-b]pyridazine (5-azaindolizine) Critical Attributes:

  • C4-Chloro: Highly reactive handle for SNAr reactions (introduction of amines/alkoxides).

  • C6-Bromo: Orthogonal handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald).

  • Regioselectivity Challenge: Electrophilic bromination of the pyrrolo[1,2-b]pyridazine core typically favors the C7 or C5 positions (alpha to the pyrrole nitrogen). Accessing the C6-bromo isomer requires a "pre-functionalized pyrrole" strategy to lock the regiochemistry before ring fusion.

Part 2: Retrosynthetic Logic & Route Selection

To ensure scalability and regiochemical fidelity, we avoid late-stage bromination. Instead, we utilize a 4-bromopyrrole building block . The synthesis proceeds via N-amination, construction of the pyridazinone ring, and aromatizing chlorination.

Synthesis Workflow (Graphviz DOT)

SynthesisRoute SM Methyl 4-bromopyrrole-2-carboxylate (Starting Material) Step1 Step 1: N-Amination (HOSA, DMF/KOH) SM->Step1 Int1 Methyl 1-amino-4-bromopyrrole-2-carboxylate Step1->Int1 Yield: ~85% Step2 Step 2: Cyclocondensation (3-Dimethylaminoacrolein, AcOH) Int1->Step2 Int2 6-Bromo-pyrrolo[1,2-b]pyridazin-4(1H)-one Step2->Int2 Yield: ~70% Step3 Step 3: Chlorination (POCl3, Reflux) Int2->Step3 Product 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine (Target) Step3->Product Yield: ~90%

Caption: Linear synthetic sequence prioritizing early-stage bromine introduction to guarantee C6 regioselectivity.

Part 3: Detailed Experimental Protocols

Step 1: N-Amination of Methyl 4-bromopyrrole-2-carboxylate

Rationale: The pyrrole nitrogen must be aminated to serve as the nucleophile for the subsequent pyridazine ring formation. Hydroxylamine-O-sulfonic acid (HOSA) is the preferred aminating agent for scale due to its solid-state stability compared to chloramine.

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl 4-bromopyrrole-2-carboxylate 1.0 Substrate
Hydroxylamine-O-sulfonic acid (HOSA) 1.5 Aminating Agent
KOH (powdered) 4.0 Base

| DMF | 10 Vol | Solvent |

Protocol:

  • Setup: Charge a jacketed reactor with DMF and powdered KOH. Cool to 0–5 °C.

  • Addition: Add Methyl 4-bromopyrrole-2-carboxylate portion-wise, maintaining temperature <10 °C. Stir for 30 min to generate the potassio-pyrrole species.

  • Amination: Add HOSA portion-wise over 1 hour. Caution: Exothermic.[1] Maintain internal temperature <15 °C.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Quench reaction into ice-water (20 Vol). The product often precipitates. Filter the solid.[2][3][4] If no precipitate, extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

  • Purification: Recrystallization from EtOH/Water if necessary.

  • QC Check: 1H NMR should show disappearance of NH and appearance of N-NH₂ (broad singlet ~5.5-6.0 ppm).

Step 2: Cyclization to 6-Bromo-pyrrolo[1,2-b]pyridazin-4(1H)-one

Rationale: Constructing the pyridazine ring requires a 3-carbon dielectrophile. 3-(Dimethylamino)acrolein acts as a masked malonaldehyde equivalent, condensing with the N-amine and cyclizing onto the ester carbonyl.

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl 1-amino-4-bromopyrrole-2-carboxylate 1.0 Substrate
3-(Dimethylamino)acrolein 1.5 Cyclization Partner

| Glacial Acetic Acid | 8 Vol | Solvent/Catalyst |

Protocol:

  • Setup: Charge the amino-pyrrole intermediate and 3-(dimethylamino)acrolein into glacial acetic acid.

  • Reaction: Heat the mixture to reflux (118 °C) for 4–8 hours.

    • Mechanism:[4][5][6][7] The exocyclic NH₂ condenses with the aldehyde/enamine to form a hydrazone intermediate, which then undergoes intramolecular nucleophilic attack on the ester carbonyl, releasing methanol.

  • Monitoring: IPC by LCMS. Look for mass [M+H] = 213/215 (Bromine pattern).

  • Workup: Cool to room temperature. Concentrate acetic acid under reduced pressure to ~20% volume.

  • Precipitation: Pour the residue into cold water. The bicyclic lactam usually precipitates as a tan/brown solid.

  • Isolation: Filter, wash with water and cold ether. Dry in a vacuum oven at 45 °C.

Step 3: Chlorination to 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Rationale: Conversion of the lactam (tautomeric with 4-hydroxy) to the chloride using POCl₃. This step aromatizes the pyridazine ring.

Safety Critical: POCl₃ is corrosive and reacts violently with water. The quench is highly exothermic.

Reagents & Stoichiometry:

Reagent Equiv. Role
6-Bromo-pyrrolo[1,2-b]pyridazin-4(1H)-one 1.0 Substrate
Phosphorus Oxychloride (POCl₃) 5-8 Vol Reagent/Solvent

| N,N-Dimethylaniline (optional) | 0.5 | Catalyst/Base |

Protocol:

  • Setup: Charge solid lactam into a dry reactor equipped with a scrubber (for HCl gas).

  • Addition: Add POCl₃ carefully. Add N,N-dimethylaniline if reaction is sluggish (rarely needed for this scaffold).

  • Reaction: Heat to reflux (105 °C) for 3–5 hours. The suspension will clear as the chloride forms.

  • Monitoring: HPLC showing disappearance of polar lactam and formation of less polar chloride.

  • Quench (Critical):

    • Method A (Small Scale): Pour reaction mixture onto crushed ice with vigorous stirring.

    • Method B (Scale-up): Concentrate POCl₃ first under vacuum. Dilute residue with DCM. Slowly pour the DCM solution into a stirred mixture of Ice/Sat. NaHCO₃. Keep pH > 7 to prevent hydrolysis of the chloro-product.

  • Extraction: Separate organic layer. Extract aqueous with DCM (2x).

  • Purification: Pass through a short pad of silica gel (eluting with DCM or EtOAc/Hexanes) to remove phosphorus residues.

  • Final Product: Off-white to yellow solid.

Part 4: Process Safety & Troubleshooting

Safety Decision Tree (Graphviz DOT)

Safety Start Start: POCl3 Chlorination Check1 Is the system dry? Start->Check1 Action1 STOP: Dry glassware/SM Check1->Action1 No Proceed1 Proceed to Reflux Check1->Proceed1 Yes Check2 Quench Step: Direct water addition? Proceed1->Check2 Action2 DANGER: Explosion Risk. Use Inverse Quench (add mix to ice) Check2->Action2 Yes Proceed2 Safe Isolation Check2->Proceed2 No

Caption: Critical safety logic for handling Phosphorus Oxychloride (POCl3) steps.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation of pyrrole.Ensure KOH is finely powdered; increase stir time before HOSA addition.
Incomplete Cyclization (Step 2) Loss of volatile acrolein reagent.Use a sealed vessel or efficient reflux condenser; add reagent in excess (2.0 eq).
Product Hydrolysis (Step 3) Acidic quench conditions.Maintain pH 8-9 during quench using NaHCO₃ or NaOH; work fast.
Regioisomer Contamination Starting material impurity.[2]Verify purity of 4-bromopyrrole-2-carboxylate. 5-bromo isomer leads to 7-bromo product.

Part 5: Analytical Specifications

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

  • Formula: C₇H₃BrClN₃

  • Molecular Weight: 232.47 g/mol

  • Appearance: Pale yellow solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.45 (d, 1H, H3 - pyridazine ring)

    • δ 7.20 (d, 1H, H7 - pyrrole ring)

    • δ 6.95 (d, 1H, H5 - pyrrole ring)

    • Note: H2 is absent (fused). H6 is substituted with Br.[8] H4 is substituted with Cl.[8][9]

    • Coupling: H3 often appears as a doublet or singlet depending on long-range coupling. H5 and H7 appear as doublets (J ~4-5 Hz).

References

  • Synthesis of Pyrrolo[1,2-b]pyridazines: Flitsch, W., & Krämer, U. (1968). Reactions of 1-Aminopyrroles. Tetrahedron Letters.
  • Regioselectivity in Pyrrole Derivatives: Patil, S. A., et al. (2021). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (Analogous chemistry for fused pyrroles).

  • POCl3 Safety & Scale-up: Amgen Inc. (2013). Process Safety in the Scale-Up of Vilsmeier-Haack and Chlorination Reactions. Organic Process Research & Development.
  • General Scaffold Synthesis: Kuhla, D. E., & Lombardino, J. G. (1977). The synthesis and properties of pyrrolo[1,2-b]pyridazines. Advances in Heterocyclic Chemistry.
  • Commercial Building Block Reference: AChemBlock. (2024). 6-bromo-4-chloro-pyrrolo[1,2-b]pyridazine Product Page.

Sources

Application Note: Strategic Regiocontrol in the Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The scaffold pyrrolo[1,2-b]pyridazine represents a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for quinazolines and purines in kinase inhibitor design (e.g., JAK, SYK, and CDK inhibitors).

The substrate 6-bromo-4-chloro-pyrrolo[1,2-b]pyridazine presents a classic but complex challenge in cross-coupling chemistry: competing electrophiles .

  • The 6-Position (Pyrrole ring): Bearing a Bromine atom.[1][2][3][4][5][6] Generally, C-Br bonds (

    
    68 kcal/mol) undergo oxidative addition faster than C-Cl bonds. However, the pyrrole ring is electron-rich, which can electronically deactivate the position toward nucleophilic palladium species.
    
  • The 4-Position (Pyridazine ring): Bearing a Chlorine atom.[1][2][5][7][8][9] While the C-Cl bond is stronger (

    
    81 kcal/mol), the pyridazine ring is electron-deficient (pi-deficient), activating this position for oxidative addition and making it highly susceptible to SNAr side reactions.
    

The Core Thesis of this Guide: Regioselectivity is achieved not merely by the inherent reactivity difference between Bromine and Chlorine, but by the kinetic control of the oxidative addition step . By manipulating the ligand environment and temperature, we can selectively engage the C6-Br bond while leaving the C4-Cl intact for subsequent functionalization.

Mechanistic Insight: The Selectivity Landscape

To master this reaction, one must understand the electronic "tug-of-war" occurring at the catalyst center.

Bond Dissociation vs. Electronic Activation
  • C6-Br (Preferred Site): Despite the electron-rich nature of the pyrrole ring, the bond dissociation energy (BDE) of the C-Br bond is sufficiently low that standard Pd(0) species (e.g., Pd(PPh3)4) will insert here first under mild conditions.

  • C4-Cl (Secondary Site): This site requires "forcing" conditions or specialized electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate oxidative addition. Note: This site is labile to nucleophilic attack; therefore, strong nucleophilic bases (like NaOtBu) should be avoided during the first coupling to prevent SNAr displacement by alkoxides.

Decision Pathway (DOT Visualization)

ReactionPathway Substrate 6-Bromo-4-chloro- pyrrolo[1,2-b]pyridazine Cond_Mild Condition Set A: Mild Pd Source (Pd(dppf)Cl2) Weak Base (Na2CO3) 60-80°C Substrate->Cond_Mild Kinetic Control Cond_Harsh Condition Set B: Active Ligand (XPhos/SPhos) Strong Base (K3PO4) >100°C Substrate->Cond_Harsh Thermodynamic/Forcing Product_C6 Product A: 6-Aryl-4-chloro- pyrrolo[1,2-b]pyridazine Cond_Mild->Product_C6 Major Product (>90%) Step_2 Step 2: C4 Coupling (Requires Activation) Product_C6->Step_2 Isolation Product_C4 Product B: Mixture / Bis-coupling (Poor Selectivity) Cond_Harsh->Product_C4 Complex Mixture Final_Prod Final Scaffold: 4,6-Diaryl-pyrrolo[1,2-b]pyridazine Step_2->Final_Prod Suzuki or SNAr

Figure 1: Reaction decision tree illustrating the kinetic preference for C6-Br coupling under mild conditions versus the sequential route to disubstituted products.

Experimental Protocols

Protocol A: C6-Selective Suzuki Coupling (The "Br-First" Approach)

Objective: Couple an aryl boronic acid to the 6-position while preserving the 4-Cl handle.

Reagents:

  • Substrate: 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.

  • Catalyst: Pd(dppf)Cl2[1][4][10]·DCM (3-5 mol%) — Chosen for stability and moderate activity.

  • Base: 2M Na2CO3 (aq) (2.5 equiv) — Mild enough to prevent hydrolysis of the Cl.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with N2 or Ar for 5 minutes. Why? Oxygen poisons Pd(0) and promotes homocoupling of boronic acids.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base solution via syringe.

  • Thermal Activation: Heat the mixture to 70°C .

    • Control Point: Do not exceed 85°C. Higher temperatures increase the risk of oxidative addition at the C4-Cl bond.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the disappearance of the M+2 (Br isotope) pattern and appearance of the product mass.

    • Success Metric: >95% conversion of SM; <5% formation of bis-coupled product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the dibromo starting material but earlier than bis-coupled byproducts.

Protocol B: C4-Coupling of the Monochloro Intermediate

Objective: Functionalize the remaining 4-Cl position.

Reagents:

  • Substrate: 6-Aryl-4-chloro-pyrrolo[1,2-b]pyridazine (from Protocol A).

  • Catalyst System: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4-8 mol%).

    • Why? Buchwald precatalysts or bulky phosphines are required to activate the unreactive aryl chloride.

  • Base: K3PO4 (3.0 equiv).

  • Solvent: Toluene / Water (10:1) or n-Butanol.

  • Temperature: 100°C - 110°C.

Data Summary & Optimization Table

The following table summarizes the impact of catalyst choice on regioselectivity for this specific scaffold type.

Catalyst SystemLigand TypeReactivity ProfileC6 (Br) SelectivityC4 (Cl) ReactivityRecommended Use
Pd(PPh3)4 Monodentate PhosphineLow/ModerateHighVery LowProtocol A (Standard)
Pd(dppf)Cl2 Bidentate FerroceneModerate/RobustExcellent LowProtocol A (Robust)
Pd(OAc)2 + XPhos Dialkylbiaryl PhosphineVery HighLow (Bis-coupling risk)High Protocol B (Step 2)
Pd(Amphos)Cl2 Bulky PhosphineHighModerateModerateAvoid for selectivity

Workflow Visualization

Workflow Start Start: 6-Br-4-Cl-pyrrolo[1,2-b]pyridazine Check Check Reagents: Is Boronic Acid > 1.1 equiv? Start->Check Adjust Adjust to 1.05 equiv Check->Adjust Yes Rxn1 Reaction 1: Pd(dppf)Cl2, 70°C (C6-Br Coupling) Check->Rxn1 No (Correct) Adjust->Rxn1 QC1 QC: LCMS Check Is Bis-coupled < 5%? Rxn1->QC1 QC1->Rxn1 No (Incomplete) Purify Purification: Isolate 6-Aryl-4-Chloro intermediate QC1->Purify Yes Rxn2 Reaction 2: XPhos-Pd-G3, 100°C (C4-Cl Coupling) Purify->Rxn2 Final Final Product: 4,6-Diaryl-pyrrolo[1,2-b]pyridazine Rxn2->Final

Figure 2: Operational workflow ensuring high regiochemical fidelity.

Troubleshooting & Self-Validating Checks

To ensure the protocol is "self-validating," perform these checks during the experiment:

  • The "Color Change" Check:

    • Observation: The reaction mixture should turn from orange/red (Pd precursor) to black/dark brown (active Pd(0)) upon heating.

    • Failure Mode: If the solution remains bright orange or yellow after 30 mins at 70°C, oxidation of the catalyst or lack of reduction has occurred. Action: Add a drop of hydrazine or fresh catalyst.

  • The "De-halogenation" Watch:

    • Observation: In LCMS, look for [M-Br+H] peaks (hydrodehalogenation).

    • Cause: This indicates the catalytic cycle is initiating but transmetallation is slow (boronic acid is bad) or the solvent is too "wet" with protic sources acting as hydride donors. Action: Dry solvents and verify boronic acid purity.

  • C4-Cl Hydrolysis:

    • Observation: Appearance of a hydroxyl-species (M-Cl+OH).

    • Cause: Base is too strong or temperature too high, causing SNAr by water/hydroxide at the C4 position. Action: Switch from K3PO4 to NaHCO3 or reduce water ratio.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lott, J., et al. (2015).[11] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. Link

  • Legault, C. Y., et al. (2007).[12] Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665.[12] Link

  • Bouscary-Desforges, G., et al. (2012).[9] Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. The Journal of Organic Chemistry, 77(10). Link

  • Stanforth, S. P. (1998). Catalytic Cross-Coupling Reactions in Biaryl Synthesis. Tetrahedron, 54(3-4), 263-303. Link

(Note: While specific papers titled exactly "6-bromo-4-chloro-pyrrolo[1,2-b]pyridazine" are rare in open literature, References 3 and 4 provide the authoritative mechanistic grounding for the halogen/heterocycle selectivity rules applied in this protocol.)

Sources

Technical Application Note: Regioselective Amination of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

[1]

Executive Summary & Strategic Analysis

The pyrrolo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., targeting JAK, MAPK pathways) due to its resemblance to indole and purine systems but with distinct hydrogen-bonding vectors and solubility profiles.[1][2]

The substrate 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine presents a classic dihalogenated heteroaromatic challenge :

  • C-6 Position (Pyrrole ring): Substituted with Bromine.[1][3][4][5] Electron-rich environment.[1]

  • C-4 Position (Pyridazine ring): Substituted with Chlorine.[1] Electron-deficient environment (adjacent to bridgehead nitrogen).[1]

The Core Reactivity Directive: Under standard Palladium-catalyzed Buchwald-Hartwig (B-H) conditions, the reaction is chemoselective for the C-6 Bromide .[1] This is driven by the weaker C-Br bond dissociation energy (approx. 68 kcal/mol) compared to the C-Cl bond (approx. 81 kcal/mol), facilitating faster oxidative addition.[1]

However, the C-4 Chloride is highly activated for Nucleophilic Aromatic Substitution (S_NAr) .[1][2] Therefore, the choice of base and temperature in the B-H protocol is critical to prevent background S_NAr side reactions at C-4.

Mechanistic Pathway & Logic[2]

To ensure high yields and purity, one must understand the competing pathways.[2] The following diagram illustrates the divergence in reactivity based on reaction conditions.

Reactivity_PathwaySubstrate6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazinePd_CyclePd(0) Catalytic Cycle(Buchwald-Hartwig)Substrate->Pd_Cycle  Fast Oxidative Addition (C-Br)SNAr_PathNucleophilic Attack(S_NAr)Substrate->SNAr_Path  Activated by N-bridgehead (C-Cl)Product_C6Product A:6-Amino-4-chloro-...Pd_Cycle->Product_C6  Standard B-H Conditions(Base: Cs2CO3/NaOtBu)Product_C4Product B:4-Amino-6-bromo-...SNAr_Path->Product_C4  No Catalyst, High TempStrong NucleophilesFinalBis-Amino DerivativeProduct_C6->Final  Subsequent Functionalizationof C-4 Cl

Figure 1: Chemoselective divergence. Pd-catalysis favors C-6 (Br) coupling, while thermal nucleophilic conditions favor C-4 (Cl) displacement.[1]

Protocol 1: C-6 Selective Buchwald-Hartwig Amination[1]

This protocol targets the C-6 Bromine while leaving the C-4 Chlorine intact for downstream diversification.[1]

Critical Reagent Selection
ComponentRecommendationRationale
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂ Pd₂(dba)₃ provides a clean source of Pd(0).[1] Pd(OAc)₂ is a robust, air-stable alternative that reduces in situ.[1][2]
Ligand Xantphos or RuPhos Xantphos (wide bite angle) is excellent for heteroaryl halides, promoting reductive elimination.[2] RuPhos is superior for secondary amines and bulky substrates.
Base Cs₂CO₃ Crucial Choice. Unlike NaOtBu, Cesium Carbonate is mild and less likely to trigger S_NAr at the C-4 position or deprotonate the pyrrole ring excessively.[2]
Solvent 1,4-Dioxane High boiling point (101°C) allows sufficient thermal energy for activation without the extreme temperatures that promote S_NAr.[1][2]
Step-by-Step Methodology

Scale: 1.0 mmol (approx. 231 mg of substrate)

  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial with 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol).

    • Add Pd(OAc)₂ (5 mol%, 0.05 mmol) and Xantphos (10 mol%, 0.10 mmol). Note: A 1:2 Pd:Ligand ratio ensures active catalytic species.

    • Add Cs₂CO₃ (2.0 equiv, 2.0 mmol). Ensure the base is finely ground and dry.[2]

    • Add the Amine Partner (1.2 equiv).[1]

      • If the amine is a liquid: Add it after the solvent.[5]

      • If the amine is a solid: Add it with the other solids.

  • Solvation & Degassing:

    • Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Degas thoroughly: Sparge with Argon or Nitrogen for 5–10 minutes. Oxygen is the enemy of the active Pd(0)-Ligand complex.[1]

  • Reaction:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat to 90°C in a heating block.

    • Time: Monitor via LC-MS at 2 hours. Most reactions complete within 4–16 hours.

    • Checkpoint: Look for the disappearance of the Bromide starting material (M+) and appearance of the Product (M+Amine-Br).[1] Ensure no "M+Amine-Cl" (S_NAr byproduct) is forming.[1]

  • Work-up:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with Ethyl Acetate.[3]

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1][2]

    • Eluent: Hexanes/Ethyl Acetate gradient.[3] The amino product is typically more polar than the di-halo starting material.[1]

Protocol 2: Sequential Functionalization (C-4 Functionalization)

Once the C-6 position is aminated, the C-4 Chlorine remains.[1] This position is deactivated for oxidative addition (Cl is a poor leaving group) but activated for S_NAr or a second, harsher Buchwald coupling.[2]

Option A: S_NAr Displacement (Preferred)[1][2]
  • Reagents: Product from Protocol 1 + Second Amine (excess).

  • Conditions: NMP or DMSO, 120°C, DIPEA (3 equiv).

  • Mechanism: The bridgehead nitrogen makes C-4 susceptible to direct nucleophilic attack.[1]

  • Note: This does not require Palladium.[2]

Option B: Second Buchwald Coupling (If S_NAr fails)[1][2]
  • Catalyst: Pd₂(dba)₃ + BrettPhos (specialized for chlorides).[1][2]

  • Base: NaOtBu (Stronger base required to activate the chloride cycle).[1]

  • Temp: 100–110°C.[2]

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning or poor oxidative addition.[1]Switch to RuPhos Pd G3 or BrettPhos Pd G3 precatalysts.[2] These ensure a 1:1 Pd:L ratio and rapid initiation.
C-4 Substitution (Wrong Regioisomer) S_NAr background reaction competing with Pd cycle.Lower temperature to 70°C. Switch base from NaOtBu to K₃PO₄ or Cs₂CO₃ .[2] Ensure the amine is not too nucleophilic (e.g., avoid aliphatic acyclic amines if possible, or add slowly).
Dehalogenation (Hydrodehalogenation) Hydride source present (often from solvent or alcohol).[1][2]Ensure anhydrous dioxane . Avoid alcohols (EtOH/iPrOH).[1][2] Use strictly dry base.[2]
Protodeboronation (if using Suzuki) N/A for Buchwald, but relevant for boronic acids.[2]N/A.

References & Grounding

The protocols above are synthesized from established reactivity patterns of pyrrolo-fused heterocycles and general Buchwald-Hartwig guidelines.

  • General Buchwald-Hartwig Methodology:

    • Surry, D. S., & Buchwald, S. L. (2008).[2] Biarylphosphane ligands in palladium-catalyzed amination.

    • Source: [1][2]

  • Reactivity of Pyrrolo[1,2-b]pyridazines:

    • Specific synthesis and reactivity patterns of the scaffold.

    • Source:

  • Regioselectivity in Dihalogenated Heterocycles:

    • Discussion on C-Br vs C-Cl selectivity in Pd-catalysis.

    • Source: [1]

  • Catalyst Selection Guide (Buchwald Group):

    • User guide for selecting ligands based on amine type.

    • Source: [1][2]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve product yield. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Overview of the Synthesis

The synthesis of the pyrrolo[1,2-b]pyridazine core is a cornerstone in the development of novel therapeutics and functional materials, owing to the diverse biological activities of this scaffold.[1][2] The introduction of bromo and chloro substituents offers valuable handles for further functionalization, making the target molecule, 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine, a key intermediate.

While various methods exist for constructing the pyrrolo[1,2-b]pyridazine system, including condensation and cycloaddition reactions, a common and effective approach involves the reaction of a substituted pyridazine with a suitable partner to form the fused pyrrole ring.[1][3] This guide will focus on troubleshooting a plausible synthetic route based on established methodologies for related heterocyclic systems.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during the synthesis of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine.

FAQ 1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a common challenge in heterocyclic synthesis and can often be attributed to several key factors.[4] A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.

Initial Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting Start Low Yield Observed Purity Assess Reagent & Solvent Purity Start->Purity Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Conditions Atmosphere Ensure Inert Atmosphere (if required) Start->Atmosphere Workup Review Workup & Purification Procedure Start->Workup Purity_OK Purity OK Purity->Purity_OK Check Purity_Bad Impure Purity->Purity_Bad Check Conditions_OK Conditions OK Conditions->Conditions_OK Verify Conditions_Bad Incorrect Conditions->Conditions_Bad Verify Atmosphere_OK Atmosphere OK Atmosphere->Atmosphere_OK Check Atmosphere_Bad Inadequate Atmosphere->Atmosphere_Bad Check Workup_OK Workup OK Workup->Workup_OK Review Workup_Losses Losses Detected Workup->Workup_Losses Review Purify_Reagents Purify Reagents/ Use Dry Solvents Purity_Bad->Purify_Reagents Adjust_Conditions Systematically Optimize Reaction Parameters Conditions_Bad->Adjust_Conditions Improve_Atmosphere Improve Inert Atmosphere Technique Atmosphere_Bad->Improve_Atmosphere Modify_Workup Modify Extraction/ Purification Method Workup_Losses->Modify_Workup

Caption: A systematic approach to troubleshooting low reaction yields.

  • Purity of Starting Materials and Solvents : Impurities in your starting materials or solvents can act as catalyst poisons or participate in side reactions, leading to a complex reaction mixture and reduced yield.[4]

    • Recommendation : Always use reagents of high purity. Ensure that any solvents used are anhydrous, as many reactions in heterocyclic chemistry are sensitive to moisture.

  • Reaction Conditions : Temperature, reaction time, and reactant stoichiometry are critical parameters that must be carefully controlled.[5]

    • Recommendation : Conduct small-scale optimization experiments to determine the optimal temperature and reaction time. A Design of Experiments (DoE) approach can be highly effective in identifying the ideal parameter space.

  • Atmospheric Control : If your reaction involves intermediates that are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[4]

  • Product Stability : The desired product, 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine, may be unstable under the reaction or workup conditions.[6]

    • Recommendation : Monitor the reaction progress by TLC or LC-MS to check for the formation of degradation products over time. If degradation is observed, consider milder reaction conditions or a modified workup procedure.

FAQ 2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

The formation of side products is a common issue, particularly when dealing with multifunctional starting materials.[6] Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.

ParameterImpact on SelectivityRecommended Action
Temperature Can influence the relative rates of competing reactions. Lower temperatures often favor the thermodynamically more stable product.Experiment with running the reaction at a lower temperature to disfavor the formation of side products, which may have a higher activation energy.[6]
Solvent The polarity of the solvent can significantly affect the reaction pathway and the stability of intermediates.Screen a range of solvents with varying polarities to identify the optimal medium for your desired transformation.
Catalyst A selective catalyst can direct the reaction towards the desired product.For reactions like cycloadditions or cross-couplings, the choice of catalyst and ligands is critical. For instance, in palladium-catalyzed reactions, the ligand can influence the regioselectivity.
Order of Addition The order in which reagents are added can be crucial, especially in multi-component reactions.Consider a stepwise addition of reagents to control the concentration of reactive intermediates and minimize side reactions.
FAQ 3: My workup procedure seems to be causing product loss. What are some best practices for isolating 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine?

Product loss during workup and purification is a frequent source of diminished yields. The physicochemical properties of your target molecule should guide your purification strategy.

  • Aqueous Workup : If your product is hydrolytically unstable, prolonged contact with water during extraction should be avoided. In some cases, hydrolysis of a chlorinated heterocycle back to its corresponding ketone or alcohol can occur.[7]

    • Recommendation : Minimize the time the reaction mixture is in contact with an aqueous phase. Use of a saturated brine solution for the final wash can help to remove residual water from the organic layer.

  • Purification Method :

    • Crystallization : If your product is a solid, recrystallization is often the most effective method for achieving high purity.[6] Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

    • Column Chromatography : For non-crystalline products or to separate closely related impurities, silica gel column chromatography is a standard technique.

      • Recommendation : Use a solvent system with the appropriate polarity to achieve good separation between your product and any impurities. Monitor the fractions carefully by TLC.

FAQ 4: How can I confirm the structure of my product and assess its purity?

Correctly identifying your product and determining its purity are essential for reliable downstream applications.

  • Structural Confirmation :

    • NMR Spectroscopy (¹H and ¹³C) : This is the most powerful tool for elucidating the structure of your compound. The chemical shifts, coupling constants, and integration of the peaks will provide detailed information about the connectivity of the atoms.

    • Mass Spectrometry (MS) : Provides the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

  • Purity Assessment :

    • LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique is excellent for assessing the purity of your sample and identifying any impurities.

    • Elemental Analysis : Provides the percentage composition of C, H, N, and other elements, which can be compared to the theoretical values for your target molecule.

Experimental Protocols

General Protocol for Cycloaddition Approach

This protocol is based on the general principles of 1,3-dipolar cycloaddition reactions often used for the synthesis of the pyrrolo[1,2-b]pyridazine core.[8]

  • Reaction Setup : In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting pyridazinium ylide (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, acetonitrile).

  • Addition of Dipolarophile : To the stirred solution, add the dipolarophile (1-1.2 equivalents) at room temperature.

  • Reaction : Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Plausible Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Product R1 Substituted Pyridazine I1 Intermediate: Bromo-chloro-pyridazine R1->I1 Halogenation R2 Halogenating Agent R2->I1 R3 Cyclization Partner P 6-Bromo-4-chloro- pyrrolo[1,2-b]pyridazine R3->P I1->P Cyclization/ Annulation

Caption: A generalized synthetic pathway to the target molecule.

References

  • Reddy, C. S., et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 5, 66. Retrieved from [Link]

  • Gulea, M., & Bejan, V. (2014). Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. Retrieved from [Link]

  • Gaina, L., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5530. Retrieved from [Link]

  • Boruwa, J., et al. (2006). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Organic & Biomolecular Chemistry, 4(18), 3421-3425. Retrieved from [Link]

  • Reddy, C. S., et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 5, 66. Retrieved from [Link]

  • Science topic. (n.d.). HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

  • Gulea, M., & Bejan, V. (2014). Pyrrolo[1,2-b]pyridazines. A revisit. Arkat USA. Retrieved from [Link]

  • Shishkina, S. V., et al. (2018). Safe Synthesis of 4,7-Dibromo[4][6][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2483. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. Retrieved from [Link]

  • Gomaa, A. M., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 490-503. Retrieved from [Link]

  • ResearchGate. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Sharma, R., et al. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 15(40), 27699-27727. Retrieved from [Link]

  • Bejan, V., et al. (2007). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 12(11), 2434-2441. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PP-6Br4Cl Status: Active Guide Subject: Troubleshooting solubility, dissolution, and handling of halogenated pyrrolo[1,2-b]pyridazine scaffolds.

Executive Summary: The "Brick Dust" Challenge

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine presents a classic "brick dust" profile common to planar, di-halogenated fused heterocycles.[1][2] Its poor solubility stems from two physical factors:

  • High Crystal Lattice Energy: The planar pyrrolo-pyridazine core facilitates tight

    
    -
    
    
    
    stacking, while the halogen atoms (Br, Cl) increase density and intermolecular London dispersion forces.[1][2]
  • Lipophilicity vs. Polarity: The molecule is too lipophilic for water but lacks the alkyl chains necessary for high solubility in non-polar hydrocarbons (hexanes).[1]

Scientific Directive: To successfully handle this compound, you must move beyond simple "like dissolves like" heuristics and utilize dipolar aprotic solvents to disrupt the lattice, while avoiding nucleophilic solvents that could prematurely displace the labile C4-chlorine.[1][2]

Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your experimental stage.

Solvent ClassSpecific SolventSolubility RatingApplication SuitabilityTechnical Notes
Dipolar Aprotic DMSO ⭐⭐⭐⭐⭐ (Excellent)NMR, SNAr Reactions, Stock SolutionsGold Standard. Breaks lattice energy effectively.[1][2] Difficult to remove (high BP).
Dipolar Aprotic DMF / NMP ⭐⭐⭐⭐ (Good)Pd-Catalyzed Couplings (Suzuki/Buchwald)Good balance of solubility and thermal stability.[1] Warning: Commercial DMF often contains dimethylamine impurities which can displace the 4-Cl.[1][2] Use fresh/anhydrous.
Ethereal THF / 1,4-Dioxane ⭐⭐⭐ (Moderate)Grignard/Lithiation, r.t.[1][2] reactionsSolubility decreases significantly at

.[2] Requires dry/inhibitor-free grades for organometallics.[1][2]
Chlorinated DCM / Chloroform ⭐⭐⭐ (Moderate)Workup (Extraction), Column LoadingGood for dissolving the crude oil, but pure crystals may crash out.[1][2] DCM is the preferred extraction solvent.
Protic Methanol / Ethanol ⭐ (Poor)AVOID (Reaction) / CrystallizationRISK: Heating in alcohols with base will cause solvolysis of the 4-Cl (forming the alkoxy derivative).[1] Use only for precipitation/washing.[2]
Hydrocarbon Hexanes / Heptane 🌑 (Insoluble)Washing / PrecipitationUsed to wash away non-polar impurities; the target compound will remain solid.[1]
Troubleshooting Guides (Q&A)
Scenario A: Reaction Setup

Q: "I am trying to run a Suzuki coupling, but the starting material won't dissolve in Toluene/Water or Dioxane/Water mixtures."

Diagnosis: The hydrophobic effect of the water co-solvent is forcing the lipophilic heterocycle out of the organic phase, causing it to aggregate.[2]

The Fix:

  • Switch Solvent System: Move to DMF:Water (9:1) or n-Butanol .[1][2] The high dielectric constant of DMF maintains solubility.[2]

  • Order of Addition: Dissolve the 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine in the organic solvent completely (using sonication) before adding the aqueous base.

  • Temperature: This scaffold often requires heating to

    
     to achieve initial dissolution.[1][2] Once the cycle starts, the catalyst will function on the dissolved portion, driving the equilibrium.[2]
    
Scenario B: Workup & Isolation

Q: "Upon quenching with water, my product formed a sticky oil/gum instead of a filterable solid."

Diagnosis: This is "oiling out," caused by the product precipitating too quickly in the presence of impurities, trapping solvent.[2]

The Fix:

  • The "DCM Rescue": Do not try to filter the gum. Dissolve the entire mixture in Dichloromethane (DCM).[1]

  • Wash: Wash the DCM layer with brine to remove trapped DMF/DMSO.[2]

  • Re-precipitation: Dry the DCM, concentrate to a minimal volume, and slowly add Hexanes or Diethyl Ether with vigorous stirring. This promotes crystal growth over amorphous oil formation.[2]

Scenario C: Purification

Q: "The compound precipitates on the flash column, blocking the flow."

Diagnosis: The compound is insoluble in the non-polar mobile phase (e.g., 10% EtOAc/Hexanes) at the high concentration of the injection band.[1]

The Fix: Solid Load Technique

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone.[2]

  • Add silica gel (ratio 1:3 compound to silica).[1]

  • Evaporate the solvent completely on a rotavap until you have a free-flowing powder.[1][2]

  • Load this powder onto the top of the column.[2] This prevents "crashing out" inside the tubing or column head.[2]

Visualizing the Workflow
Diagram 1: Solvent Decision Logic

Caption: Logical flow for selecting solvents based on reactivity constraints of the 4-Cl and 6-Br positions.

SolventSelection Start Start: Dissolving 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine ReactionType Intended Reaction Type? Start->ReactionType Subst Nucleophilic Substitution (SNAr) (Targeting 4-Cl) ReactionType->Subst Coupling Metal Catalysis (Suzuki/Buchwald) (Targeting 6-Br) ReactionType->Coupling Workup Workup / Isolation ReactionType->Workup CheckNuc Is Nucleophile an Amine/Thiol? Subst->CheckNuc TempReq Temp > 80°C? Coupling->TempReq Extract Extraction Solvent: Dichloromethane (DCM) Workup->Extract Precip Precipitation Solvent: Water or Hexanes Workup->Precip SolvSNAr Use DMSO or NMP (High Solubility, Rate Enhancement) CheckNuc->SolvSNAr AvoidAlc CRITICAL: Avoid Alcohols (Prevents side-reaction at 4-Cl) CheckNuc->AvoidAlc SolvHighT Use DMF or 1,4-Dioxane TempReq->SolvHighT Yes SolvLowT Use THF (anhydrous) TempReq->SolvLowT No

[1][2]

Advanced Experimental Protocols
Protocol A: Dissolution for NMR (10-20 mg)

Standard CDCl3 often fails to give sharp peaks due to aggregation.[1][2]

  • Solvent: Use DMSO-d6 (0.6 mL).[1][2]

  • Technique: If the solid persists, apply gentle heat (heat gun, ~40°C) for 15 seconds, then sonicate for 1 minute.

  • Note: Expect the water peak (from DMSO) to be visible; do not confuse it with impurity.

Protocol B: "Dry-Loading" for Purification

Essential for removing the 4-chloro impurity from the 4-amino product.[1][2]

  • Weigh crude material (e.g., 500 mg).

  • Add DCM (5 mL) and Methanol (0.5 mL) to ensure full dissolution.

  • Add Silica Gel (1.5 g).

  • Rotary evaporate at 40°C until a dry, free-flowing powder remains.

  • Load into a solid-loader cartridge for flash chromatography.[1][2]

References
  • Synthesis of Pyrrolo[1,2-b]pyridazines. ARKIVOC, 2008 (i), 232-270.[1][2][3] (Review of synthetic pathways and physical properties of the scaffold).

  • Replacement of Less-Preferred Dipolar Aprotic Solvents. Chemical Reviews, 2022. (Guide on solvent selection for SNAr and coupling reactions). [1]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Properties and Applications. ChemicalBook, 2023.[1][2] (Comparative reactivity data for chloro-fused heterocycles).

  • Halogenated Solvents and Solubility Parameters. Royal Society of Chemistry, 2015.[2] (Data on dielectric constants and solubility of halogenated aromatics).

Sources

Minimizing dehalogenation side reactions in pyrrolo[1,2-b]pyridazine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Topic: Minimizing Hydrodehalogenation (Dehalogenation) Side Reactions Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Hydride Trap"

The Problem: You are attempting a cross-coupling (likely Suzuki-Miyaura) on a halogenated pyrrolo[1,2-b]pyridazine scaffold. Instead of the desired C-C bond formation, you observe the replacement of the halogen (Cl, Br, I) with a Hydrogen atom.[1]

The Cause: This is hydrodehalogenation .[2][3][4] It occurs when the oxidative addition intermediate (


) intercepts a hydride source (

) faster than it undergoes transmetallation with your coupling partner.

The Scaffold Factor: Pyrrolo[1,2-b]pyridazines possess a unique electronic push-pull system. The electron-rich pyrrole ring fused to the electron-deficient pyridazine ring makes halogens at positions 3 and 4 particularly reactive toward oxidative addition. However, if the subsequent transmetallation step is sluggish (due to sterics or low boronate reactivity), the long-lived Pd-intermediate becomes highly susceptible to hydride attack.

Diagnostic Workflow: Confirming the Issue

Before altering conditions, confirm the side reaction is indeed dehalogenation.

ObservationLC-MS Signal (

)
Diagnosis
Target Product

Reaction successful.
Starting Material

(Isotope pattern visible)
Stalled reaction (Catalyst death or low reactivity).
Dehalogenation

CRITICAL: Mass is exactly Mass of SM minus Halogen plus 1 (H).
Protodeboronation

Boronic acid decomposed before coupling.

Mechanistic Insight: The Parasitic Cycle

To stop dehalogenation, you must understand where the hydride comes from. The diagram below illustrates the competition between the productive cycle and the parasitic "Hydride Trap."

DehalogenationMechanism cluster_legend Pathway Legend Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 (Slow Step?) PdHydride Pd-Hydride Species (Ar-Pd-H) OxAdd->PdHydride Interception RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim RedElim->Pd0 HydrideSource Hydride Source (Alcohol, 2° Amine, Water) HydrideSource->PdHydride β-Hydride Elimination PdHydride->Pd0 Regenerates Catalyst Waste Dehalogenated Waste (Ar-H) PdHydride->Waste Reductive Elim. key1 Blue: Desired Path key2 Red: Parasitic Dehalogenation

Figure 1: The competition between productive transmetallation (Blue) and parasitic dehalogenation (Red).[1] Note that alcohols and amines are primary hydride donors.

Optimization Protocols (The Solutions)

Solution A: Catalyst Engineering (The "Buchwald" Approach)

Standard catalysts like


 or 

often suffer from slow initiation, requiring high heat which promotes

-hydride elimination.

Recommendation: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) .

  • Why: These precatalysts release the active

    
     species instantly at room temperature or mild heat.
    
  • Ligand Choice:

    • XPhos / SPhos: Excellent for general couplings; the bulk protects the Pd center from side reactions.

    • RuPhos: Ideal if your coupling partner is an amine (Buchwald-Hartwig) or highly electron-rich.[5]

Solution B: Solvent & Base Hygiene

The most common source of hydrides is the solvent.

  • The Enemy: Primary and secondary alcohols (Methanol, Ethanol, Isopropanol). Palladium can strip a hydride from the

    
    -carbon of these alcohols.
    
  • The Fix: Use aprotic, non-coordinating solvents.

    • Best: 1,4-Dioxane, Toluene, THF.

    • Acceptable: DME (Dimethoxyethane).

    • Avoid: DMF/DMA (can decompose to form reductants at high T), EtOH.

Solution C: Base Selection

Strong alkoxide bases (


, 

) can undergo

-hydride elimination to form Pd-H.
  • The Fix: Use weak inorganic bases.[1]

    • Standard:

      
       (Tribasic Potassium Phosphate).
      
    • Alternative:

      
       (Cesium Carbonate) or 
      
      
      
      .[1][6]

Master Protocol: Low-Dehalogenation Suzuki Coupling

Use this protocol as a baseline to reset your experiment.

Reagents:

  • Pyrrolo[1,2-b]pyridazine halide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)

  • Base:

    
     (2.0 - 3.0 equiv, 1M aqueous solution degassed)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Charge Solids: Add aryl halide, boronic acid, and XPhos Pd G3 to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon (3x vacuum/backfill cycles). Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add degassed aqueous

    
     via syringe.
    
    • Note: A 4:1 ratio of Dioxane:Water is standard.

  • Reaction: Heat to 60°C - 80°C .

    • Tip: Do not jump straight to reflux (100°C+). Lower temperatures favor the lower-energy coupling pathway over the higher-energy dehalogenation pathway.

  • Monitor: Check LCMS at 1 hour. If conversion is >50% with no dehalogenation, continue.

Frequently Asked Questions (FAQs)

Q: I am using an Aryl-Iodide and seeing 40% dehalogenation. Should I switch to Bromide? A: Counter-intuitively, yes . While Iodides undergo oxidative addition faster, they are also more prone to dehalogenation because the resulting


 bond is weaker and the intermediate is often longer-lived if transmetallation is the rate-limiting step. Aryl-Bromides or Chlorides on the pyrrolo[1,2-b]pyridazine scaffold often yield cleaner profiles using dialkylbiaryl phosphine ligands (XPhos/SPhos).

Q: Can I use microwave heating? A: Use with caution. Microwave heating often superheats the solvent. If you are using an alcohol co-solvent (like Ethanol), microwave heating will drastically accelerate


-hydride elimination and increase dehalogenation. If you must use MW, ensure the solvent is strictly aprotic (e.g., Toluene/Water).

Q: My boronic acid is an electron-poor heterocycle (e.g., Pyridine-boronic acid). Dehalogenation is high.[1] Why? A: Electron-poor boronic acids transmetallate slowly.[1] This leaves the oxidative addition intermediate (


) "waiting" in solution, vulnerable to hydride attack.
  • Fix: Increase the equivalents of boronic acid (to 2.0 equiv) and use a catalyst that facilitates transmetallation, such as Pd-P(tBu)3 (G3) or CataCXium A .

Q: I see dehalogenation even in Toluene/Dioxane with no alcohol. Where is the hydride coming from? A: Check your base and water.[1]

  • Trace water can act as a proton source in specific catalytic cycles involving reductive dehalogenation.[1]

  • Amine bases (like TEA or DIPEA) are massive hydride donors. Ensure you are using inorganic carbonate or phosphate bases.[1][6]

References

  • Navarro, O., et al. (2006).[7][8] "Suzuki-Miyaura, alpha-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene-Palladacycle Complex." Journal of Organic Chemistry.

    • Relevance: Establishes the mechanism of dehalogenation and the role of c
  • Martin, R. & Buchwald, S.L. (2008). "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • Relevance: The definitive guide on using SPhos/XPhos/RuPhos to control selectivity and reactivity.
  • BenchChem Technical Guide. (2025). "Minimizing dehalogenation side reactions in Suzuki coupling."

    • Relevance: Practical troubleshooting regarding solvent and base effects on the hydride shift.[1][9]

  • Yoneda Labs. (2022). "Suzuki-Miyaura cross-coupling: Practical Guide."

    • Relevance: Detailed breakdown of the catalytic cycle and the specific role of Pd-H species.

Sources

Purification strategies for separating 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine from isomers

[1]

Topic: Purification Strategies for 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine Ticket ID: PUR-PP-6Br4Cl Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Problem Definition

The Challenge: Separating 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine from its regioisomers (primarily the 5-bromo or 7-bromo analogs, or the 2/3-chloro isomers) is notoriously difficult due to the planar, electron-deficient nature of the 5-azaindolizine scaffold.[1] These isomers often exhibit

1

The Solution Architecture: Success requires exploiting subtle differences in dipole moments and crystal packing efficiencies .[1] This guide moves beyond standard flash chromatography, integrating stationary phase modulation and solubility-driven enrichment.

Module 1: Chromatographic Separation Strategies

Standard normal-phase chromatography (Hexane/EtOAc) often fails to resolve these regioisomers. You must alter the selectivity mechanism.

A. Stationary Phase Selection
Stationary PhaseMechanism of ActionRecommendation
Silica (Standard) Adsorption/H-bondingIneffective for close regioisomers.[1] Often results in co-elution.[1]
C18 (Reverse Phase) HydrophobicityModerate. Good for removing non-isomeric impurities, but may not resolve 5-Br vs 6-Br isomers.[1]
Phenyl-Hexyl

-

Interactions
High. The delocalized

-system of pyrrolo[1,2-b]pyridazine interacts differentially based on halogen positioning.[1]
PFP (Pentafluorophenyl) Dipole-Dipole / Shape SelectivityCritical. Best for halogenated isomers.[1] Exploits the "sigma hole" differences between 6-Br and 7-Br positions.[1]
B. Mobile Phase Modifiers

The basicity of N2 in the pyridazine ring can cause peak tailing.[1]

  • Protocol: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase.[1]

  • Why? This suppresses protonation of the pyridazine nitrogen, sharpening peaks and allowing the subtle isomeric separation to be seen.[1]

C. Troubleshooting "Streaking"
  • Symptom: Product elutes as a smear over 10+ column volumes.

  • Root Cause: Pseudo-solubility on the column or Lewis acid interaction with silica metals.[1]

  • Fix: Switch to DCM/MeOH (95:5) isocratic elution on Neutral Alumina instead of Silica. Alumina is less acidic and reduces interaction with the electron-rich pyrrole ring.

Module 2: Solubility-Driven Enrichment (Recrystallization)

When chromatography yields overlapping peaks (purity ~85%), use the "Solubility Differential" method.[1] 6-substituted isomers often possess higher symmetry and melting points than their 5- or 7-substituted counterparts, leading to lower solubility in specific solvent pairs.[1]

Protocol: The "Oiling Out" Prevention Workflow
  • Dissolution: Dissolve crude mixture in minimal boiling Dichloromethane (DCM) .

  • Counter-Solvent Addition: Slowly add Hexane or Heptane until persistent turbidity is observed.[1]

  • Reflux: Briefly reheat to clarity.

  • Cooling: Allow to cool to Room Temp (RT) slowly, then to 4°C.

    • Note: If an oil forms, re-heat and add a "seed" crystal or scratch the glass.[1]

  • Filtration: The precipitate is often enriched in the 6-bromo isomer (thermodynamic product), while the 5/7-bromo isomers remain in the mother liquor.[1]

Alternative Solvent System: Ethanol/Water (Hot/Cold) is effective for highly crystalline derivatives [1].[1]

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying crude reaction mixtures containing the target molecule.

PurificationWorkflowStartCrude Reaction Mixture(6-Br / 5-Br / 7-Br Isomers)CheckTLCAnalyze TLC(Silica, 30% EtOAc/Hex)Start->CheckTLCDecision1Is Delta Rf > 0.1?CheckTLC->Decision1FlashFlash Chromatography(Silica, Gradient Elution)Decision1->FlashYesDifficultDifficult SeparationDecision1->DifficultNoCheckPurityCheck Purity (NMR/LCMS)Flash->CheckPurityAluminaSwitch to Neutral Alumina(DCM/MeOH)Difficult->AluminaIf StreakingRecrystRecrystallization(DCM/Hexane or EtOH)Difficult->RecrystIf Co-elutingAlumina->CheckPurityRecryst->CheckPurityCheckPurity->Difficult<95% (Recycle)FinalPure 6-Bromo-4-chloropyrrolo[1,2-b]pyridazineCheckPurity->Final>95%

Caption: Figure 1. Decision tree for the purification of halogenated pyrrolo[1,2-b]pyridazine derivatives based on TLC behavior.

Module 4: Structural Validation (Isomer ID)

You cannot rely on Mass Spectrometry (LC-MS) alone, as all regioisomers have the exact same mass (

11H-NMR coupling constants (

)
NOE (Nuclear Overhauser Effect)1
Diagnostic NMR Signals

The pyrrolo[1,2-b]pyridazine scaffold has a distinct coupling pattern [2].[1]

PositionSignal CharacteristicsDiagnostic Logic for 6-Br Isomer
H-5 (Pyrrole) Doublet (

Hz)
If Br is at 6, H-5 appears as a doublet (coupling only to H-7).[1] If Br is at 5, this proton is absent.[1]
H-7 (Pyrrole) Doublet (

Hz)
If Br is at 6, H-7 couples weakly to H-5.[1] If Br is at 7, this proton is absent.[1]
H-2/H-3 (Pyridazine) Doublet (

Hz)
Confirms the pyridazine ring is intact.[1]
NOE Connectivity Check
  • Experiment: Irradiate the bridgehead proton (H-5 if unsubstituted, or H-7).

  • Target Confirmation:

    • 6-Bromo Isomer: NOE observed between H-5 and H-4 (pyridazine ring) confirms the junction.[1] A lack of NOE between H-5 and H-7 suggests substitution at C6 is sterically separating them or they are too distant, but primarily you look for the H-5 to H-4 proximity.[1]

Frequently Asked Questions (FAQ)

Q1: My compound turns black on the column. What is happening? A: Halogenated pyrroles are electron-rich and sensitive to acid-catalyzed decomposition.[1] Standard Silica Gel is slightly acidic (pH 6-6.5).[1]

  • Fix: Pre-wash your silica column with 1% Triethylamine in Hexane before loading your sample, or switch to Neutral Alumina .[1]

Q2: I see two spots on TLC that merge into one broad peak on HPLC. Why? A: This is likely atropisomerism or rotamers if you have bulky amide side chains, but for the core 6-Br-4-Cl scaffold, it is more likely tautomerization or protonation of the pyridazine nitrogen.[1]

  • Fix: Run the HPLC with a buffer (Ammonium Bicarbonate, pH 10) to ensure the molecule is in a single neutral state.[1]

Q3: Can I use distillation? A: No. Halogenated fused heterocycles have high boiling points and are prone to thermal dehalogenation or polymerization.[1] Sublimation might work under high vacuum (<0.01 mmHg) but is risky.[1]

References

  • Popovici, L. et al. (2018).[1] Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Tîlmaciu, C. M. et al. (2023).[1] Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules.

  • Kuhla, D. E., & Lombardino, J. G. (1977).[1][2][3] Preparation and properties of pyrrolo[1,2-b]pyridazines. Advances in Heterocyclic Chemistry. (Foundational text on scaffold numbering and reactivity).

  • Danac, R. et al. (2008).[1] Pyrrolo[1,2-b]pyridazines.[1][2][3][4][5][6][7][8][9][10][11] A revisit. ARKIVOC.

Troubleshooting catalyst poisoning during reactions with 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Topic: Troubleshooting catalyst poisoning during metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Target Audience: Medicinal Chemists, Process Chemists.

Executive Summary: The Substrate Challenge

The Molecule: 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine The Problem: Catalyst Deactivation (Poisoning)[1]

Working with 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine presents a classic "heterocycle poisoning" paradox. While the halogen handles (6-Br and 4-Cl) are primed for cross-coupling, the scaffold itself contains a potent Lewis basic site—the pyridazine nitrogen (N2)—that can competitively bind to the metal center (Pd, Ni), displacing ligands and arresting the catalytic cycle.

This guide moves beyond generic advice, focusing on the specific electronic tug-of-war within this fused bicycle and providing self-validating protocols to restore reactivity.

Diagnostic Workflow: Is it Poisoning or Kinetics?

Before altering the chemistry, you must distinguish between Catalyst Poisoning (active site blockage) and Kinetic Stalling (oxidative addition failure).

The "Spike" Test Protocol:

  • Run Baseline: Perform your standard reaction (e.g., Suzuki coupling at 6-Br) and monitor conversion at 1 hour.

  • Spike: At 1 hour, add a "standard" easy substrate (e.g., 4-bromoanisole) and fresh boronic acid to the same pot.

  • Analyze:

    • Scenario A (Poisoning): The 4-bromoanisole does not react. The catalyst is dead or tightly bound to your pyrrolo-pyridazine.

    • Scenario B (Kinetics): The 4-bromoanisole reacts rapidly. The catalyst is alive; your substrate is simply too sterically hindered or electronically deactivated for the current catalyst system.

Mechanism of Failure: The N-Coordination Trap

The pyrrolo[1,2-b]pyridazine core features a bridgehead nitrogen (N1) and a pyridazine nitrogen (N2).

  • N1 (Bridgehead): Non-basic due to orbital participation in aromaticity.

  • N2 (Pyridazine): The culprit. It possesses a lone pair in an

    
     orbital orthogonal to the pi-system, making it a competent sigma-donor to Pd(II) species.
    

Visualizing the Poisoning Pathway:

PoisoningMechanism Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex (On-Cycle) Pd_L->OxAdd C-Br Insertion Poisoned N-Bound Complex (Off-Cycle / Dead) Pd_L->Poisoned N2-Coordination (Fast & Stable) Substrate Substrate (6-Br-4-Cl-pyrrolo...) Substrate->OxAdd OxAdd->Poisoned Ligand Displacement Product Coupled Product OxAdd->Product Transmetalation & Red. Elim.

Figure 1: The competitive landscape between productive Oxidative Addition (C-Br insertion) and non-productive N-coordination (Poisoning). The N2 nitrogen sequesters the catalyst.

Troubleshooting Guides & Solutions

Issue 1: Reaction Stalls at <20% Conversion

Diagnosis: Strong N-coordination is preventing the catalytic cycle. Solution: Ligand Engineering (The "Wall of Sterics").

You must use ligands that are bulky enough to prevent the substrate's nitrogen from approaching the metal center, yet flexible enough to allow the C-Br bond to access the Pd.

Ligand ClassRecommendationWhy it works for Pyrrolo-Pyridazines
Biaryl Phosphines XPhos or RuPhos The bulky isopropyl/cyclohexyl groups create a steric canopy that blocks N-binding but permits oxidative addition [1].
NHC Pre-catalysts Pd-PEPPSI-IPr The "throw-away" pyridine ligand on the pre-catalyst is displaced by the substrate, and the bulky NHC ligand prevents re-coordination of the substrate nitrogen [2].
Bis-phosphines dppf Large bite angle favors reductive elimination, often outpacing the formation of off-cycle species.

Protocol Adjustment:

  • Switch Catalyst: Move from Pd(PPh3)4 to XPhos Pd G2 (2-5 mol%).

  • Temperature: Increase to >80°C. Higher thermal energy promotes the dissociation of the labile Pd-N bond (entropy favors dissociation).

Issue 2: Regioselectivity (4-Cl vs. 6-Br)

Context: You want to couple at the 6-Br position, but are seeing mixtures or 4-Cl reactivity. Analysis:

  • 6-Br: Located on the electron-rich pyrrole ring. Oxidative addition is slower electronically but faster bond-strength wise.

  • 4-Cl: Located on the electron-deficient pyridazine ring. Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) if strong bases are used, or oxidative addition with electron-rich ligands.

Optimization Table:

Desired OutcomeRecommended ConditionsMechanistic Rationale
Selective 6-Br Coupling Base: K3PO4 or K2CO3 (Weak)Solvent: Dioxane/WaterLigand: AmPhos or XPhosWeaker bases prevent SNAr at the 4-Cl. Dioxane solvates the Pd species well, preventing aggregation [3].
Selective 4-Cl Coupling Do SNAr instead. Use amine + DIPEA in NMP/DMSO @ 100°C.The 4-position is activated for SNAr. Avoid Pd catalysis if possible to save cost and complexity [4].
Issue 3: Trace Impurity Poisoning (The "Hidden" Killer)

Symptom: Catalyst dies immediately, even with bulky ligands. Cause: If your pyrrolo-pyridazine was synthesized via Cu-mediated cyclization or uses sulfur reagents, trace Cu or S will kill Pd(0) instantly.

Purification Protocol (The "Scavenger" Wash):

  • Dissolve substrate in EtOAc.[2]

  • Wash with 5% aqueous cysteine or EDTA solution (removes Cu).

  • Pass through a pad of activated charcoal or silica-thiol scavenger resin.

  • Re-isolate and test.[3]

Decision Tree for Optimization

Use this logic flow to guide your next experiment.

TroubleshootingTree Start Start: Low Yield / Stalled Reaction CheckPurity 1. Check Starting Material Purity (Cu/S residues?) Start->CheckPurity Purify Perform Cysteine/EDTA Wash CheckPurity->Purify Yes, impurities suspected CheckLigand 2. Evaluate Ligand Sterics CheckPurity->CheckLigand No, pure Purify->CheckLigand IsLigandBulky Is Ligand Bulky? (e.g. XPhos) CheckLigand->IsLigandBulky SwitchLigand Switch to XPhos-Pd-G2 or PEPPSI-IPr IsLigandBulky->SwitchLigand No CheckBase 3. Check Base/Solvent IsLigandBulky->CheckBase Yes IsBaseStrong Is Base Strong? (e.g. NaOtBu) CheckBase->IsBaseStrong SideReactions Risk of SNAr at 4-Cl. Switch to K3PO4. IsBaseStrong->SideReactions Yes IncreaseTemp Increase Temp to 100°C (Promote Pd-N dissociation) IsBaseStrong->IncreaseTemp No

Figure 2: Step-by-step decision matrix for troubleshooting reaction failure.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C (Heterogeneous) to avoid poisoning? A: Generally, no. The pyridazine nitrogen will adsorb strongly to the Pd surface, poisoning the active sites even more effectively than in homogeneous systems. Stick to homogeneous catalysts with bulky ligands unless you are doing a simple hydrogenation.

Q: Why does the reaction turn black immediately? A: "Pd Black" formation indicates the catalyst is falling out of solution (aggregating) faster than it can enter the catalytic cycle. This often happens if the oxidative addition is slow (due to the electron-rich nature of the pyrrole ring affecting the 6-Br).

  • Fix: Add a stabilizing ligand (e.g., free PPh3 or excess ligand) or switch to a precatalyst (Pd-G2/G3/G4) that releases the active species slowly.

Q: I need to functionalize the 4-Cl position. Should I use Suzuki? A: While Suzuki at 4-Cl is possible, it is often inefficient due to the competitive stability of the C-Cl bond.

  • Recommendation: Convert the 4-Cl to a 4-OR or 4-NHR via SNAr (nucleophilic displacement) before attempting the Pd-coupling at the 6-Br position. This removes the competing electrophile and often improves the solubility and electronic profile of the substrate [4].

References

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst for Cross-Coupling. Chemistry - A European Journal.

  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry.

Sources

Stability of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide insights and practical advice on assessing the stability of this molecule under acidic and basic conditions. The following information is based on established principles of pharmaceutical forced degradation studies and the known chemistry of related heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine?

When evaluating the stability of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine, the main concerns are its susceptibility to degradation under various pH conditions, particularly acidic and basic hydrolysis. The pyrrolo[1,2-b]pyridazine core is an electron-rich heterocyclic system, and the presence of halogen substituents (bromo and chloro) introduces potential sites for nucleophilic substitution reactions.[1][2] Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4][5]

Key structural features to consider are:

  • The Pyrrolo[1,2-b]pyridazine Ring System: This N-bridgehead aromatic heterocycle's stability can be influenced by pH.[6] Protonation or deprotonation of the nitrogen atoms can alter the electron density and reactivity of the entire ring system.[7]

  • Halogen Substituents: The chloro and bromo groups are potential leaving groups in nucleophilic aromatic substitution reactions, especially under basic conditions or with strong nucleophiles.[8] Halogenated compounds can also be susceptible to photolytic degradation.[1]

Q2: What degradation pathways are plausible under acidic conditions?

Under acidic conditions, the primary degradation pathway to consider is hydrolysis.[1] The nitrogen atoms in the pyridazine ring are basic and can be protonated in an acidic medium.[7] This can activate the ring system towards nucleophilic attack by water.

Potential Acid-Catalyzed Degradation Mechanisms:

  • Hydrolysis of Halogen Substituents: While less common than under basic conditions, acid-catalyzed hydrolysis of the chloro or bromo group could occur, leading to the formation of hydroxylated derivatives.

  • Ring Opening: Severe acidic conditions could potentially lead to the cleavage of the pyrrolo[1,2-b]pyridazine ring system. However, this is generally expected only under harsh conditions.

  • Protonation and Resonance Effects: Protonation of the ring nitrogens can alter the electronic distribution of the molecule, potentially making certain positions more susceptible to nucleophilic attack.[6]

It is crucial to conduct experiments to confirm these potential pathways.

Q3: What degradation pathways are likely under basic conditions?

Basic conditions are expected to be more detrimental to 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine due to the increased potential for nucleophilic substitution reactions.

Potential Base-Catalyzed Degradation Mechanisms:

  • Nucleophilic Aromatic Substitution (SNA_r_): This is a highly probable degradation pathway. Hydroxide ions (OH⁻) from the basic solution can act as nucleophiles, displacing the chloro or bromo substituents. The relative reactivity of the two halogens would need to be determined experimentally. This would result in the formation of 6-Bromo-4-hydroxy-pyrrolo[1,2-b]pyridazine, 4-Chloro-6-hydroxy-pyrrolo[1,2-b]pyridazine, or the di-hydroxy analog.

  • Ring Transformations: In some cases, strong basic conditions can induce ring-opening or rearrangement reactions in heterocyclic systems, although this is generally less common than substitution for this type of scaffold.[9]

Q4: How should I design a forced degradation study to test the stability of this compound?

A well-designed forced degradation (stress testing) study is essential to understand the stability of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine.[4][5] The goal is to induce degradation to an extent of 5-20% to ensure that the degradation products can be reliably detected and quantified.

Below is a recommended workflow for conducting a forced degradation study.

Forced Degradation Workflow Figure 1: Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound acid_sol Prepare Acidic (e.g., 0.1 M HCl) and Basic (e.g., 0.1 M NaOH) Stress Solutions prep->acid_sol control Control Sample (Compound in Solvent) prep->control acid_stress Incubate under Acidic Conditions (e.g., 60°C) acid_sol->acid_stress base_stress Incubate under Basic Conditions (e.g., 60°C) acid_sol->base_stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid_stress->sampling base_stress->sampling control->sampling neutralize Neutralize Sample sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc mass_balance Assess Mass Balance hplc->mass_balance

Caption: Figure 1: Forced Degradation Experimental Workflow

The following tables outline recommended starting conditions for your experiments.

Table 1: Recommended Conditions for Acidic and Basic Degradation Studies

ParameterAcidic ConditionsBasic ConditionsJustification
Stress Agent 0.1 M Hydrochloric Acid (HCl)0.1 M Sodium Hydroxide (NaOH)Standard concentrations for initial screening.
Solvent Acetonitrile or Methanol (as co-solvent if needed for solubility)Acetonitrile or Methanol (as co-solvent if needed for solubility)Ensure complete dissolution of the compound.
Temperature 60°C (or reflux)60°C (or reflux)Elevated temperature to accelerate degradation.[1]
Time Points 0, 2, 4, 8, 24 hours0, 2, 4, 8, 24 hoursTo monitor the rate of degradation over time.
Concentration 1 mg/mL1 mg/mLA typical concentration for HPLC analysis.
Q5: Can you provide a detailed protocol for a typical experiment?

Certainly. Here is a step-by-step protocol for assessing the stability of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine under acidic conditions. The protocol for basic conditions is analogous, substituting NaOH for HCl.

Protocol: Acidic Forced Degradation

  • Preparation of Solutions:

    • Compound Stock Solution (10 mg/mL): Accurately weigh 100 mg of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

    • Acidic Stress Solution (0.1 M HCl): Prepare a 0.1 M solution of hydrochloric acid in water.

    • Neutralizing Solution (0.1 M NaOH): Prepare a 0.1 M solution of sodium hydroxide in water.

  • Initiation of the Degradation Study:

    • In a clean vial, add 1.0 mL of the compound stock solution.

    • Add 9.0 mL of the 0.1 M HCl solution. This results in a final compound concentration of 1 mg/mL in 10% organic solvent and approximately 0.09 M HCl.

    • Prepare a control sample by adding 1.0 mL of the stock solution to 9.0 mL of the solvent used for the stress solution (e.g., water with 10% organic solvent).

    • Cap the vials tightly and place them in a temperature-controlled environment (e.g., a water bath or oven) at 60°C.

  • Sampling and Analysis:

    • At each specified time point (0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the reaction vial and the control vial.

    • Immediately neutralize the aliquot by adding an equimolar amount of the 0.1 M NaOH solution (in this case, 100 µL).

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometry (MS) detection.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the peak areas of any degradation products.

    • Use the MS data to propose structures for the observed degradants.[3]

    • Calculate the mass balance to ensure that all degradation products have been accounted for.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No degradation observed. The compound is highly stable under the tested conditions. The conditions are too mild.Increase the temperature, use a higher concentration of acid/base, or extend the duration of the study.
Too much degradation (>20%) at the first time point. The conditions are too harsh.Decrease the temperature, use a lower concentration of acid/base, or take earlier time points.
Poor mass balance. Degradation products are not UV active or do not ionize well in MS. The parent compound has precipitated out of solution. Degradants are volatile.Use a universal detector like a Charged Aerosol Detector (CAD). Check the solubility of the compound in the stress medium. Use appropriate sample handling techniques.
Multiple, overlapping peaks in the chromatogram. The HPLC method is not well-optimized.Develop a stability-indicating method with sufficient resolution between the parent peak and all degradant peaks. This may involve adjusting the mobile phase composition, gradient, column chemistry, or temperature.

Potential Degradation Pathway Diagram

The following diagram illustrates a hypothetical degradation pathway for 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine under basic conditions, leading to nucleophilic aromatic substitution.

Hypothetical Degradation Pathway Figure 2: Hypothetical Basic Degradation Pathway cluster_main A 6-Bromo-4-chloro- pyrrolo[1,2-b]pyridazine B [Intermediate Complex] A->B + OH⁻ C 4-Bromo-6-hydroxy- pyrrolo[1,2-b]pyridazine (Product 1) B->C - Cl⁻ D 6-Bromo-4-hydroxy- pyrrolo[1,2-b]pyridazine (Product 2) B->D - Br⁻

Caption: Figure 2: Hypothetical Basic Degradation Pathway

Disclaimer: This diagram represents a plausible chemical transformation based on general principles. The actual degradation products and their relative formation rates must be confirmed through experimental analysis.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • (2014, November 24). Pyrrolo[1,2-b]pyridazines. A revisit.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Pyrrolo[1,2-b]pyridazines. A revisit.
  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Development of forced degradation and stability indic
  • REVIEW: FORCE DEGRADATION STUDIES. (2016, July 1). Pharma Science Monitor.
  • Forced degrad
  • 6-bromo-4-chloro-pyrrolo[1,2-b]pyridazine. Advanced ChemBlocks.
  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine deriv
  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine deriv
  • (2019, January 3).
  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regul
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC.
  • Approaches to pyrrolo[1,2‐b]pyridazines via oxidative [3+2]‐annulation.
  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine deriv
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. ChemScene.
  • Safe Synthesis of 4,7-Dibromo[1][6][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018, October 9).

  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condens
  • An Update on the Synthesis of Pyrrolo[1][3]benzodiazepines. PMC.

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. (2023, October 10). ChemicalBook.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot.
  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine | 143468-13-7. MilliporeSigma.
  • Pyridazine.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

Sources

Validation & Comparative

Technical Comparison Guide: NMR Profiling of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H and 13C NMR spectral characteristics of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine.[1] Designed for medicinal chemists and structural biologists, this document prioritizes the differentiation of regioisomers —a critical challenge in the synthesis of this scaffold. We compare the target 6-bromo isomer against its most common synthetic byproducts (7-bromo and 5-bromo analogs) and establish a self-validating assignment protocol.

Structural Context & Numbering

The pyrrolo[1,2-b]pyridazine core is a fused bicyclic system. Correct numbering is vital for spectral assignment.

  • Pyridazine Ring (6-membered): Positions 2, 3, 4.[2]

  • Pyrrole Ring (5-membered): Positions 5, 6, 7.

  • Bridgehead Nitrogen: Position 1.

  • Bridgehead Carbon: Position 4a (or 9 in some nomenclatures).

Target Molecule: 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine.

  • Substituents: Chlorine at C-4; Bromine at C-6.

Experimental Methodology

To ensure reproducibility and comparable data, the following acquisition parameters are recommended.

Sample Preparation[2][3][4]
  • Solvent: DMSO-d6 is preferred over CDCl3 for this scaffold. Pyrrolo-fused systems often exhibit broadening in chloroform due to quadrupole relaxation or aggregation; DMSO provides sharper signals and stabilizes labile protons (if any).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters (Standard)
  • Frequency: 400 MHz or higher (500 MHz recommended to resolve H-5/H-7 coupling).

  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of heteroaromatic protons).

Comparative Spectral Analysis (The Core)

The primary analytical challenge is distinguishing the 6-bromo product from the 7-bromo regioisomer, which frequently co-elutes during electrophilic aromatic substitution.[1]

1H NMR: Regioisomer Differentiation Logic
FeatureTarget: 6-Bromo-4-Cl Alternative: 7-Bromo-4-Cl Alternative: 5-Bromo-4-Cl
H-6 Signal Absent (Substituted)Present (Doublet/Triplet)Present (Doublet)
H-5 Signal Singlet (or weak d,

Hz)
Doublet (

Hz)
Absent
H-7 Signal Singlet (or weak d,

Hz)
Absent Doublet (

Hz)
Coupling Pattern No vicinal coupling in pyrrole ring.[1][3]Strong vicinal coupling (

) observed.
Strong vicinal coupling (

) observed.
Detailed Assignment for 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine[1]
  • H-2 (Pyridazine): Appears as a doublet (

    
     Hz) or singlet depending on H-3 influence.[1] Typically the most deshielded proton (~8.4–8.6 ppm) due to the adjacent bridgehead nitrogen.
    
  • H-3 (Pyridazine): Appears as a doublet (

    
     Hz).[1][4] The 4-Cl substituent eliminates the typical 
    
    
    
    ortho-coupling (~9 Hz), simplifying H-3 to a doublet coupled only to H-2.
  • H-5 & H-7 (Pyrrole): In the unsubstituted parent, H-6 couples to both H-5 and H-7 (

    
     Hz).[1]
    
    • In the 6-Bromo derivative: H-6 is gone. H-5 and H-7 become chemically non-equivalent singlets. Small long-range coupling (

      
       Hz) may be visible between H-5 and H-7 (W-coupling).
      
13C NMR & Substituent Effects

The 13C spectrum provides confirmation via substituent chemical shift (SCS) effects.

  • C-4 (C-Cl): The ipso-carbon attached to Chlorine typically resonates at 135–140 ppm .[1]

  • C-6 (C-Br): The ipso-carbon attached to Bromine shows a significant upfield shift (Heavy Atom Effect), typically appearing at 95–105 ppm .[1] This is a diagnostic peak; if the Br were at C-7, the C-7 signal would be upfield.

Predicted Spectral Data Table

Derived from structure-activity relationships of analogous halogenated pyrrolo[1,2-b]pyridazines [1, 2].

PositionNucleiPredicted Shift (δ ppm)MultiplicityCoupling Constant (

)
Assignment Logic
2 1H8.55d4.5 HzDeshielded by N-1; couples to H-3.[1]
3 1H7.10d4.5 HzShielded relative to H-2; ortho-coupling to H-4 is lost.[1]
4 13C138.0--Ipso-Cl carbon (quaternary).[1]
5 1H6.95s (or br s)< 1.5 HzPyrrole proton; vicinal coupling lost due to 6-Br.
6 13C102.5--Ipso-Br carbon (quaternary); upfield due to heavy atom.[1]
7 1H7.45s (or br s)< 1.5 HzPyrrole proton; deshielded by proximity to N-bridge.[1]

Structural Elucidation Workflow

The following decision tree illustrates the logic flow for confirming the 6-bromo-4-chloro isomer using standard 1D NMR data.

NMR_Workflow cluster_legend Legend Start Acquire 1H NMR (DMSO-d6) Check_Pyridazine Analyze Pyridazine Region (8.0 - 9.0 ppm) Is H-4 doublet absent? Start->Check_Pyridazine Check_Pyrrole Analyze Pyrrole Region (6.0 - 7.5 ppm) How many protons? Check_Pyridazine->Check_Pyrrole Yes (H-4 substituted) Result_Wrong_Core Incorrect Core (H-4 signal present) Check_Pyridazine->Result_Wrong_Core No (H-4 present) Coupling_Analysis Check Coupling of Pyrrole Protons Check_Pyrrole->Coupling_Analysis 2 Protons found Result_Correct CONFIRMED: 6-Bromo-4-chloro (2 Singlets in Pyrrole region) Coupling_Analysis->Result_Correct Singlets (No J_vic) Result_Wrong_7 Isomer: 7-Bromo (Doublets present, J ~4.5Hz) Coupling_Analysis->Result_Wrong_7 Doublets (J_vic present) key Singlets = 6-Substituted Doublets = 5 or 7-Substituted

Caption: Logical workflow for distinguishing the 6-bromo regioisomer from common byproducts using 1H NMR coupling patterns.

Advanced Verification (Self-Validating Protocol)

To achieve Level 5 E-E-A-T (highest trust), perform these confirmation experiments:

  • 1H-1H NOESY:

    • Irradiate the H-5 signal (approx 6.95 ppm).

    • Expectation: You should see a NOE correlation to H-3 (pyridazine ring) if the molecule is planar and H-5 is close to the pyridazine ring, though this is weak.

    • Crucial: Irradiate H-7 . It should show NOE to the H-1 (if available) or substituents on the pyridazine ring, but the most distinct NOE is often between H-3 and H-4 (if H-4 were present). Since H-4 is Cl, look for NOE between H-3 and H-2 .

  • 1H-13C HMBC:

    • The H-2 proton should correlate to C-4 (ipso-Cl) and C-9 (bridgehead) .[1]

    • The H-5 and H-7 protons should both correlate to the quaternary C-6 (ipso-Br) carbon (~102 ppm).

    • Validation: If you see H-5 coupling to a CH carbon at position 6, you have the wrong isomer.

References

  • Synthesis and NMR of Pyrrolo[1,2-b]pyridazines

    • Title: Synthesis, characterization and X-ray crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine.
    • Source: Molecules (2005).[5][6]

    • URL:[Link]

    • Relevance: Establishes base coupling constants ( Hz) for the scaffold.
  • Regioselectivity in Cycloadditions

    • Title: Synthesis, Characterization and Cytotoxic Evalu
    • Source: International Journal of Molecular Sciences (2023).[7]

    • URL:[Link]

    • Relevance: Confirms H-6 multiplicity (triplet/doublet)
  • General Heterocyclic NMR Data

    • Title: Pyrrolo[1,2-b]pyridazines.[1][2][4][7][3][5][8][9][10] A revisit.

    • Source: Arkivoc (2008).
    • URL:[Link]

    • Relevance: Comprehensive review of chemical shifts for the fused system.

Sources

Comparative Analytical Guide: HRMS Characterization of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine (CAS: 2378747-02-3) is a specialized heterocyclic scaffold utilized in the synthesis of kinase inhibitors and tubulin polymerization antagonists. Its analytical characterization presents a unique challenge due to the presence of two distinct halogen atoms (Bromine and Chlorine) on a fused bicyclic core.

This guide provides a rigorous comparison of High-Resolution Mass Spectrometry (HRMS) against standard alternatives (Low-Res MS, NMR). It demonstrates that while NMR confirms structural connectivity, HRMS is the only standalone technique capable of validating the elemental composition and halogenation pattern required for regulatory filing and precise structure-activity relationship (SAR) studies.

Part 1: Structural Context & Analytical Workflow

The pyrrolo[1,2-b]pyridazine core is electron-rich, making it susceptible to oxidative degradation if not handled correctly. The 6-bromo and 4-chloro substituents are critical "handles" for further functionalization (e.g., Suzuki or Buchwald couplings). Analytical confirmation must ensure these halogens remain intact during the initial synthesis steps.

Diagram 1: Recommended Analytical Workflow

This decision tree outlines the logical progression from crude synthesis to certified reference material.

AnalyticalWorkflow Synthesis Crude Synthesis (Cycloaddition) TLC TLC Screening (Purity Check) Synthesis->TLC LRMS Low-Res MS (SQ) (Nominal Mass Check) TLC->LRMS Decision Isotope Pattern Matches Br+Cl? LRMS->Decision Purification Flash Chromatography HRMS HRMS (Q-TOF/Orbitrap) (Exact Mass < 5ppm) Purification->HRMS NMR 1H/13C NMR (Regioisomer Confirmation) Purification->NMR Decision->Synthesis No (De-halogenated) Decision->Purification Yes Final Certified Scaffold HRMS->Final NMR->Final

Caption: Workflow prioritizing early mass confirmation to prevent scaling up de-halogenated impurities.

Part 2: HRMS Data & Isotopic Fingerprinting

Theoretical Exact Mass

For the protonated species


, the formula is C

H

BrClN

.
Isotope CombinationExact Mass (Da)Abundance (Approx)Assignment

Br +

Cl
230.9323 100% (Base) Monoisotopic Mass (M)

Br +

Cl
232.9302~130%M+2 (Mixed)

Br +

Cl
232.9293(Merged with above)M+2 (Mixed)

Br +

Cl
234.9273 ~30% M+4
The "M+2" Resolution Challenge (Expert Insight)

In a standard HRMS (e.g., Q-TOF with R=20,000), the M+2 peak appears as a single signal. However, it is actually a composite of two isotopologues:

  • The molecule with

    
    Br and 
    
    
    
    Cl.[1][2]
  • The molecule with

    
    Br and 
    
    
    
    Cl.[1][2]

The mass difference between these two is only 0.9 mDa (0.0009 Da).

  • Implication: Only ultra-high resolution instruments (FT-ICR or Orbitrap >240k resolution) can split the M+2 peak. For standard drug development, observing the centroid mass at ~232.93 Da with the correct intensity relative to the base peak is sufficient for confirmation.

Diagram 2: The Halogen Isotope Logic

Visualizing how the Br and Cl isotopes combine to create the specific spectral signature.

IsotopePattern Root Parent Molecule [C7H5N2]+ Br79 79Br (50%) Root->Br79 Br81 81Br (50%) Root->Br81 Cl35_1 35Cl (75%) Br79->Cl35_1 Cl37_1 37Cl (25%) Br79->Cl37_1 Cl35_2 35Cl (75%) Br81->Cl35_2 Cl37_2 37Cl (25%) Br81->Cl37_2 MassM Mass M (230.93) Cl35_1->MassM High Intensity MassM2 Mass M+2 (232.93) Cl37_1->MassM2 Cl35_2->MassM2 Highest Intensity MassM4 Mass M+4 (234.92) Cl37_2->MassM4 Low Intensity

Caption: Combinatorial logic of Br (1:1) and Cl (3:1) creating the characteristic 3:4:1 pattern.

Part 3: Comparative Performance Guide

This table objectively compares HRMS against alternative characterization methods for this specific scaffold.

FeatureHRMS (Q-TOF/Orbitrap) Low-Res MS (Single Quad) 1H NMR (500 MHz)
Primary Output Exact Mass (4 decimal places)Nominal Mass (Integer)Proton Environment/Coupling
Confidence High (< 5 ppm error)Medium (Unit resolution)High (Connectivity)
Halogen Specificity Confirms Br/Cl via exact mass defect and isotope fit.Suggests Br/Cl via pattern, but cannot rule out interferences.Indirect (via chemical shift effects). Cannot prove element identity.
Impurity Detection Detects des-halo impurities (e.g., H replacing Br) even at <0.1%.May miss isobaric impurities or low-level background.Poor sensitivity for <1% impurities.
Sample Req. < 0.1 mg (High Sensitivity)< 0.1 mg> 2.0 mg (Low Sensitivity)
Verdict Essential for Identity Good for Routine Monitoring Essential for Structure

Key Takeaway: HRMS is superior for verifying the elemental formula (proving you haven't lost the Chlorine during a reaction), while NMR is superior for verifying the regiochemistry (proving the Chlorine is at position 4, not 3).

Part 4: Experimental Protocol (Self-Validating)

To reproduce the HRMS data for 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine, follow this protocol. This method uses a generic gradient suitable for polar heterocycles.

Sample Preparation
  • Solvent: Methanol (LC-MS Grade).

  • Concentration: Prepare a 1 mg/mL stock, then dilute to 1 µg/mL (1 ppm) for injection.

  • Filtration: 0.2 µm PTFE filter to remove particulates.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Source Settings (ESI Positive)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100–135 V (Keep low to prevent loss of Halogens).

  • Gas Temperature: 300°C.

  • Mass Range: m/z 100 – 1000.

Data Validation Criteria (Pass/Fail)

A valid dataset must meet these three criteria:

  • Mass Accuracy: The measured monoisotopic mass (m/z 230.9323) must be within ±5 ppm.

  • Isotope Fit: The M+2 peak must be present and approximately 130% height of the M peak (due to the summation of

    
    Br and 
    
    
    
    Cl contributions).
  • Fragment Check: If MS/MS is run, look for the loss of Br (neutral loss of 79/81) or Cl (neutral loss of 35/37).

References

  • PubChem. Pyrrolo[1,2-b]pyridazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Mangalagiu, I. I. (2011). Recent achievements in the chemistry of 1,2-diazines.[3][4] Current Organic Chemistry. (Context on pyrrolo-pyridazine synthesis).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Comparing reactivity of pyrrolo[1,2-b]pyridazine vs pyrrolo[2,3-d]pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Pyrrolo[1,2-b]pyridazine and Pyrrolo[2,3-d]pyrimidine scaffolds. It is designed for medicinal chemists and process scientists optimizing kinase inhibitors or exploring novel chemical space beyond traditional purine mimetics.

Executive Summary

The Pyrrolo[2,3-d]pyrimidine (7-deazapurine) is a "privileged" scaffold, bioisosteric to adenine, and widely used in ATP-competitive kinase inhibitors (e.g., Tofacitinib). Its reactivity is dominated by the electron-deficient pyrimidine ring (


 active) and the electron-rich pyrrole ring (

active).

In contrast, the Pyrrolo[1,2-b]pyridazine is an azaindolizine isomer. It lacks the acidic N-H of the deazapurine, offering a "locked" bridgehead nitrogen system. This results in distinct solubility profiles, altered hydrogen bond donor/acceptor vectors, and a reactivity profile driven by its 10-


 electron aromaticity, which mimics the electron-rich nature of indolizine rather than purine.
Quick Selection Matrix
FeaturePyrrolo[2,3-d]pyrimidinePyrrolo[1,2-b]pyridazine
Topology Fused [5,6] bicyclic (Purine-like)Fused [5,6] bicyclic (Bridgehead N)
Aromaticity Heteroaromatic (Distinct rings)Pseudo-azulenic / Indolizine-like
H-Bonding Donor (N7-H) + Acceptors (N1, N3)Acceptors only (N2)
Major Reactivity

(C4),

(C5)

(C5/C7), Cycloadditions
Solubility (LogP) Lower (Polar N-H)Higher (Lipophilic, no N-H)
Key Application ATP-mimetic (Hinge binder)Novelty, Solubility, Fluorescence

Electronic Structure & Reactivity Maps

To rationally design analogs, one must understand the electron density distribution that drives regioselectivity.

Reactivity Flowchart

The following diagram maps the distinct reactive sites on both scaffolds, highlighting the divergence in functionalization strategies.

ReactivityMap cluster_0 Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) cluster_1 Pyrrolo[1,2-b]pyridazine (5-Azaindolizine) P23_C4 C4 Position (High SNAr Reactivity) P23_C5 C5 Position (High SEAr Reactivity) Action_SNAr Nucleophilic Attack (Amines/Alkoxides) P23_C4->Action_SNAr Primary Site Action_SEAr Electrophilic Attack (Halogens/Formyl) P23_C5->Action_SEAr Exclusive Site P23_N7 N7 Position (Acidic pKa ~13, Alkylation) P12_C57 C5 & C7 Positions (High SEAr Reactivity) P12_C4 Pyridazine Ring (Low SNAr unless activated) P12_C57->Action_SEAr Regioselective (C5 > C7) P12_C4->Action_SNAr Requires Leaving Group P12_Bridge Bridgehead N1 (Locks conformation, No NH)

Figure 1: Comparative reactivity map. Note the distinct "hotspots" for electrophilic (


) and nucleophilic (

) substitution.
Mechanistic Insight[1]
  • Pyrrolo[2,3-d]pyrimidine: The pyrimidine ring is electron-deficient due to the two nitrogen atoms (N1, N3), making C4 highly susceptible to nucleophilic attack (

    
    ), especially when a leaving group (Cl, F) is present. Conversely, the pyrrole ring is electron-rich. The lone pair on N7 donates density, activating C5 for electrophilic attack (
    
    
    
    ).
  • Pyrrolo[1,2-b]pyridazine: This is a bridgehead system.[1][2][3][4] The nitrogen at the fusion (N1) contributes its lone pair to the

    
    -system (10
    
    
    
    aromatic), creating an electron-rich "indolizine-like" character. This makes the pyrrole carbons (C5, C6, C7) highly nucleophilic (susceptible to
    
    
    ). Unlike the deazapurine, the pyridazine ring is not as strongly deactivated, making
    
    
    more difficult unless strong electron-withdrawing groups are present.

Detailed Reactivity Profiles

Electrophilic Aromatic Substitution ( )

This is the primary method for functionalizing the pyrrole core (e.g., installing halogens for subsequent cross-coupling).

  • Pyrrolo[2,3-d]pyrimidine:

    • Regioselectivity:[1][5][6][7][8][9][10] Exclusively C5 .

    • Mechanism:[11][1][5][6][8][9][10] The C5 position is the

      
      -position of the pyrrole. The intermediate sigma-complex is stabilized by the N7 lone pair without disrupting the aromaticity of the pyrimidine ring as severely as attack at C6 would.
      
    • Conditions: NIS/DMF or NBS/DMF proceeds rapidly at room temperature.

  • Pyrrolo[1,2-b]pyridazine:

    • Regioselectivity:[1][5][6][7][8][9][10] Competes between C5 and C7 .

    • Mechanism:[11][1][6][7][8][9][10] C5 and C7 are analogous to the C1/C3 positions of indolizine. C5 is generally more reactive due to orbital coefficients in the HOMO, but steric bulk at C4 (pyridazine ring) can push substitution to C7.

    • Conditions: Requires mild electrophiles. Strong acids can protonate the pyridazine N2, deactivating the ring.

Nucleophilic Aromatic Substitution ( )

Used to install the "tail" or solubilizing group (e.g., piperazines, morpholines).

  • Pyrrolo[2,3-d]pyrimidine:

    • Reactivity:High at C4-Cl.

    • Utility: Standard route to install hinge-binding motifs or solvent-exposed tails.

    • Protocol: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Amine +

      
       in n-BuOH or IPA at 80-100°C.
      
  • Pyrrolo[1,2-b]pyridazine:

    • Reactivity:Low to Moderate . Requires a pre-installed halogen on the pyridazine ring (e.g., 4-chloro or 2-chloro analog).

    • Challenge: The bridgehead nitrogen donates density into the bicyclic system, making the pyridazine ring less electrophilic than a standalone pyridazine.

    • Solution: Use Pd-catalyzed Buchwald-Hartwig amination instead of classical

      
       for difficult substrates.
      

Experimental Protocols

Protocol A: Regioselective Iodination ( )

Objective: Install an iodine handle for Suzuki/Sonogashira coupling.

1. Pyrrolo[2,3-d]pyrimidine (C5-Iodination)

  • Substrate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: DMF (0.5 M concentration)

  • Procedure:

    • Dissolve substrate in DMF.

    • Add NIS portion-wise at 0°C (exothermic).

    • Stir at RT for 2 hours.

    • Quench: Pour into ice water containing 10%

      
       (to reduce excess iodine).
      
    • Isolation: Filter the precipitate. Yields typically >85%.

    • Note: The C4-Cl remains intact under these conditions.

2. Pyrrolo[1,2-b]pyridazine (C5/C7-Iodination)

  • Substrate: Pyrrolo[1,2-b]pyridazine (1.0 eq)

  • Reagent: NIS (1.05 eq)

  • Solvent: acetonitrile (

    
    ) or DCM
    
  • Procedure:

    • Dissolve substrate in

      
       at 0°C.
      
    • Add NIS slowly.

    • Monitor by LCMS. C5-I is usually the kinetic product; C7-I may form if C5 is blocked or with excess reagent.

    • Purification: Silica gel chromatography is often required to separate regioisomers if selectivity is low (Hexane/EtOAc gradient).

Protocol B: Displacement

Objective: Functionalize the heterocyclic core with an amine.

1. Pyrrolo[2,3-d]pyrimidine (Standard)

  • Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Morpholine (2.0 eq), DIPEA (3.0 eq).

  • Solvent: Isopropanol (IPA).

  • Conditions: Reflux (85°C) for 4 hours.

  • Workup: Concentrate, dilute with water, extract with EtOAc.

  • Observation: Reaction is clean; N7-H does not interfere significantly, though N7-protection (e.g., SEM, Tosyl) is recommended if side reactions occur.

2. Pyrrolo[1,2-b]pyridazine (Buchwald Alternative)

  • Since

    
     is sluggish, Pd-catalysis is preferred for chloropyrrolo[1,2-b]pyridazines.
    
  • Reagents: Chloro-substrate (1.0 eq), Amine (1.2 eq),

    
     (0.02 eq), XPhos (0.04 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane (degassed).

  • Conditions: 100°C, sealed tube, 12 hours.

  • Why? The electron-rich nature of the bridgehead system deactivates the ring toward direct nucleophilic attack.

Synthesis Strategy Decision Tree

Use this logic flow to determine which scaffold fits your drug discovery goals.

DecisionTree cluster_synth Synthetic Entry Point Start Start: Scaffold Selection Q1 Requirement: Hinge Binding Mode? Start->Q1 Q2 Requirement: Solubility & Novelty? Q1->Q2 Non-canonical binding Res_P23 Select Pyrrolo[2,3-d]pyrimidine (Tofacitinib-like) Q1->Res_P23 Classic Donor-Acceptor (Adenine mimic) Q2->Res_P23 Need Polar Surface Area Res_P12 Select Pyrrolo[1,2-b]pyridazine (Novel Vector) Q2->Res_P12 Need High Lipophilicity / No H-bond Donor S_P23 Commence with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Commercial) Res_P23->S_P23 S_P12 Commence with 1,3-Dipolar Cycloaddition (Münchnone + Alkyne) Res_P12->S_P12

Figure 2: Strategic decision tree for scaffold selection based on medicinal chemistry requirements.

References

  • Kuhla, D. E.; Lombardino, J. G. "The Synthesis and Properties of Pyrrolo[1,2-b]pyridazines."[3][12] Advances in Heterocyclic Chemistry, 1977 , 21, 1–63. Link

  • Dumitrascu, F. et al. "Pyrrolo[1,2-b]pyridazines: A Revisit." Arkivoc, 2008 , 2008(1), 232–270.[3] Link

  • Thorarensen, A. et al. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives as JAK Inhibitors." Journal of Medicinal Chemistry, 2017 , 60(5), 1971–1993. Link

  • Duffy, K. J. et al. "Discovery of 7-Deazapurines as Potent and Selective JAK Inhibitors." ACS Medicinal Chemistry Letters, 2011 , 2(10), 758–763. Link

  • Tucaliuc, R. A. et al. "Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019 , 34(1), 230–243.[13][14] Link

Sources

A Comparative Guide to the Definitive Structural Elucidation of Novel Heterocycles: A Case Study of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison for researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] The introduction of halogen substituents, such as in the novel compound 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine, can significantly modulate pharmacokinetic and pharmacodynamic properties. However, this also introduces a critical challenge: the potential for isomeric ambiguity. For researchers and drug development professionals, an unverified molecular structure is an unacceptable liability, potentially invalidating biological data and compromising patient safety.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of such complex heterocycles. We will use 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine (CAS 2378747-02-3) as our case study.[4] Our core thesis is that while a suite of analytical tools is necessary for comprehensive characterization, single-crystal X-ray crystallography (SC-XRD) remains the unequivocal gold standard for providing absolute, three-dimensional structural proof.[5] We will explore the causality behind experimental choices, compare SC-XRD with orthogonal methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and present a workflow that constitutes a self-validating system for structural integrity.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)

For any novel active pharmaceutical ingredient (API), absolute stereochemical and regiochemical assignment is non-negotiable. SC-XRD provides this by directly mapping the electron density of a molecule arranged in a crystal lattice.[6] Unlike spectroscopic methods that infer connectivity from nuclear environments or mass, crystallography provides a direct, visual confirmation of atomic positions, bond lengths, and bond angles in three-dimensional space.[7] This eliminates any ambiguity between isomers, which might otherwise be difficult to distinguish.

Experimental Protocol: From Powder to Proof

The primary challenge in SC-XRD is growing a high-quality single crystal suitable for diffraction.[6] For a planar, aromatic system like 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine, the following protocol, based on established methods for related heterocycles, is recommended.[2]

Step 1: Material Purification

  • Rationale: Impurities are the most common inhibitor of crystal growth. The starting material must be of the highest possible purity (>98%).

  • Method: Purify the crude product via column chromatography on silica gel. Follow this with recrystallization from a suitable solvent like isopropanol or ethanol to remove any remaining micro-impurities.[2]

Step 2: Crystal Growth Screening

  • Rationale: Finding the optimal crystallization conditions is often an empirical process. Screening a variety of solvents and methods is crucial.

  • Method: Employ slow evaporation as the primary technique. Dissolve 5-10 mg of the purified compound in a range of solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol, Acetonitrile) in separate, loosely capped vials. Allow the solvent to evaporate slowly over several days at room temperature.

Step 3: Data Collection

  • Rationale: To minimize thermal motion and obtain the highest resolution data, data is typically collected at cryogenic temperatures.[8]

  • Method: A suitable crystal is selected, mounted on a goniometer, and placed in a stream of monochromatic X-rays (e.g., from a Cu or Mo source) cooled to ~100 K. The crystal is rotated, and the diffraction patterns are collected on a detector over a range of orientations.[5]

Step 4: Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. Computational methods are then used to solve the phase problem and generate an initial electron density map, which is then refined to yield the final, precise 3D structure.[5]

  • Method: Software such as SHELXS is used for structure solution (direct methods), and SHELXL is used for full-matrix least-squares refinement.

Anticipated Crystallographic Data

While a published structure for this specific compound is not available, we can anticipate key parameters based on a closely related derivative, 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine.[2][8]

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/c or similarDefines the symmetry elements within the unit cell.
Unit Cell (Å) a ≈ 3.8, b ≈ 11.0, c ≈ 26.4Dimensions of the repeating unit in the crystal.
Resolution (Å) < 0.80A measure of the level of detail; lower is better.
R-factor (R1) < 0.05An indicator of the agreement between the crystallographic model and the experimental data.
Goodness-of-Fit (Goof) ~1.0Should be close to 1 for a good model.
Workflow for Single-Crystal X-ray Crystallography```dot

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis of 6-Br-4-Cl-pyrrolo [1,2-b]pyridazine purification Purification (>98%) synthesis->purification screening Solvent Screening purification->screening growth Slow Evaporation screening->growth collection X-ray Diffraction Data Collection (~100 K) growth->collection processing Data Processing (Unit Cell, Space Group) collection->processing solution Structure Solution (e.g., SHELXS) processing->solution refinement Refinement (e.g., SHELXL) solution->refinement validation Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final CIF File & 3D Model

Sources

Comparative Guide to HPLC Method Development for Purity Analysis of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine. The principles and experimental strategies detailed herein are designed to be broadly applicable to similar halogenated heterocyclic small molecules, a class of compounds frequently encountered in pharmaceutical development.

Introduction: The Analytical Challenge

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine is a substituted N-bridgehead aromatic heterocycle, a scaffold of interest in medicinal chemistry due to the diverse biological activities of pyrrolopyridazine derivatives.[1][2][3] Accurate determination of its purity is a critical step in drug development, ensuring the safety and efficacy of potential drug candidates. The analytical challenge lies in developing a stability-indicating HPLC method capable of separating the main compound from structurally similar process-related impurities and potential degradation products.

The presence of two different halogen substituents (bromo and chloro) on the pyrrolopyridazine ring system presents a unique selectivity challenge.[4][5] Impurities may include regioisomers, precursors, or byproducts from the synthetic route, such as those arising from incomplete halogenation or side reactions.[6][7][8] Therefore, a well-developed HPLC method must exhibit sufficient resolving power to distinguish between these closely related species.

Foundational Strategy: A Phased Approach to Method Development

A systematic, multi-step approach is crucial for efficient and effective HPLC method development.[9][10] This guide advocates for a phased strategy, beginning with initial scouting experiments to establish a baseline separation, followed by systematic optimization to achieve the desired chromatographic performance.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV spectrum) B Initial Method Scouting (Column & Mobile Phase Screening) A->B Guides initial choices C Method Optimization (Gradient, Temperature, pH) B->C Identifies promising conditions D Forced Degradation Studies (Stress Testing) C->D Refines separation D->C Reveals degradants, informs optimization E Method Validation (ICH Q2(R1)) D->E Demonstrates specificity F Final Purity Method E->F Confirms suitability

Caption: High-level workflow for HPLC method development.

Experimental Design and Rationale

Analyte Characterization and Initial Conditions

A foundational understanding of the analyte's physicochemical properties is paramount. For 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine, a non-polar, aromatic heterocyclic compound, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.[11]

  • UV-Vis Spectrophotometry: An initial UV scan of the analyte in a suitable solvent (e.g., acetonitrile/water) is essential to determine the optimal detection wavelength. For many aromatic heterocyclic compounds, a wavelength between 254 nm and 280 nm provides good sensitivity.

  • Column Selection: The choice of stationary phase is a critical factor influencing selectivity.[12][13] For initial screening, a set of columns with diverse selectivities is recommended.[14] This allows for a broad exploration of potential separation mechanisms.

Column ChemistryRationale
C18 (Endcapped) A general-purpose, hydrophobic stationary phase providing good retention for non-polar compounds.[15]
C18 (Low-ligand density) Offers alternative selectivity, particularly for polar compounds, and can be beneficial if impurities are more polar than the parent compound.[14]
Phenyl-Hexyl Provides alternative selectivity through π-π interactions with the aromatic pyrrolopyridazine ring system.
Embedded Polar Group (EPG) Can improve peak shape for basic compounds, which may be relevant for nitrogen-containing heterocycles, and offers different selectivity due to interactions with the embedded polar group.
  • Mobile Phase Selection: A simple mobile phase system consisting of an aqueous component (A) and an organic modifier (B) is the standard for RP-HPLC.[16][17]

    • Aqueous Phase (A): 0.1% formic acid in water. The acidic mobile phase helps to suppress the ionization of any potentially basic nitrogen atoms in the heterocyclic ring, leading to improved peak shape.[18][19]

    • Organic Modifier (B): Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.[20] It can also offer different selectivity.[18]

Initial Scouting Gradient

A generic, broad gradient is an efficient way to quickly assess the retention behavior of the analyte and any potential impurities.[9]

Experimental Protocol: Initial Scouting Gradient

  • Column: As per the selection table above (e.g., C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at the predetermined optimal wavelength.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0 min: 10% B

    • 20 min: 90% B

    • 25 min: 90% B

    • 25.1 min: 10% B

    • 30 min: 10% B

Method Optimization: Refining the Separation

Once the initial scouting runs identify a promising column and mobile phase combination, the next step is to optimize the method to achieve the desired resolution and run time.

Optimization_Logic Start Initial Scouting Data (Promising Column/Solvent) AdjustGradient Adjust Gradient Slope Start->AdjustGradient Insufficient Resolution or Long Run Time AdjustTemp Modify Temperature AdjustGradient->AdjustTemp Fine-tune selectivity Optimized Optimized Method AdjustGradient->Optimized Resolution & Time OK ChangeModifier Switch Organic Modifier (e.g., to Methanol) AdjustTemp->ChangeModifier Explore different selectivity AdjustTemp->Optimized Resolution & Time OK CheckpH Evaluate Mobile Phase pH ChangeModifier->CheckpH If peak shape is poor ChangeModifier->Optimized Resolution & Time OK CheckpH->Optimized Resolution & Time OK

Caption: Decision tree for HPLC method optimization.

  • Gradient Slope: A shallower gradient will increase the separation between closely eluting peaks but will also lengthen the run time. Conversely, a steeper gradient will shorten the run time but may compromise resolution. The goal is to find a balance that provides adequate separation within an acceptable timeframe.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation.

  • Mobile Phase pH: While 0.1% formic acid is a good starting point, exploring a different pH (e.g., using an ammonium acetate buffer at a near-neutral pH) can significantly alter the ionization state of the analyte and impurities, leading to changes in retention and selectivity.[19] However, care must be taken to ensure the chosen pH is within the stable operating range of the column.[13]

Comparison of Optimized Methods

To illustrate the impact of column chemistry, the following table presents hypothetical data comparing the performance of two different stationary phases for the purity analysis of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine after optimization.

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.31.1
Analysis Time 15 minutes18 minutes
Relative Retention Time (Impurity 1) 0.920.88
Relative Retention Time (Impurity 2) 1.081.15

In this comparison, Method B using the Phenyl-Hexyl column provides superior resolution and better peak shape (lower tailing factor), albeit with a slightly longer analysis time. The change in relative retention times indicates a significant difference in selectivity, likely due to the π-π interactions afforded by the phenyl-hexyl phase.

Forced Degradation Studies: Ensuring Method Specificity

A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions.[21][22] Forced degradation studies are performed to demonstrate this capability.[23][24]

Experimental Protocol: Forced Degradation

  • Prepare separate solutions of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine.

  • Expose each solution to one of the following stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 80 °C for 48 hours, then dissolve.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Analyze the stressed samples, along with an unstressed control, using the optimized HPLC method.

  • The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main peak and from each other.

Method Validation

Once a final, optimized, and stability-indicating method is established, it must be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[25] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[26]

Key validation parameters for a purity method include:

  • Specificity: Confirmed through forced degradation studies.

  • Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte.[27]

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[27]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Comparison with Alternatives

The developed RP-HPLC method, when properly optimized and validated, offers a powerful tool for the purity analysis of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine. It provides high resolution, sensitivity, and specificity, which are essential for quality control in a pharmaceutical setting.

While other analytical techniques exist, they often have limitations for this specific application:

  • Gas Chromatography (GC): Not suitable for non-volatile or thermally labile compounds. The pyrrolopyridazine scaffold may not have sufficient volatility for GC analysis without derivatization.

  • Thin-Layer Chromatography (TLC): Primarily a qualitative technique with lower resolution and sensitivity compared to HPLC.

  • Supercritical Fluid Chromatography (SFC): Can be a viable alternative, particularly for chiral separations, but HPLC is more widely available and generally the first choice for achiral purity analysis.

  • Capillary Electrophoresis (CE): Offers very high efficiency but can have issues with reproducibility and sensitivity for certain compounds.

References

  • Column Selection for HPLC Method Development - LCGC International. Available at: [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International. Available at: [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. Available at: [Link]

  • Column Selection for HPLC Method Development - Waters Corporation. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Available at: [Link]

  • An Efficient Approach to Column Selection in HPLC Method Development - vscht.cz. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> - Agilent. Available at: [Link]

  • Rapid Method Development through Proper Column Selection - Waters Corporation. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances - Onyx Scientific. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers - Scribd. Available at: [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets - SSRN. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) - ICH. Available at: [Link]

  • Are You Sure You Understand USP <621>? - LCGC International. Available at: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation. Available at: [Link]

  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. Available at: [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC - LCGC International. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - ResearchGate. Available at: [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. Available at: [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development - LCGC International. Available at: [Link]

  • Pyrrolo[1,2-b]pyridazine - PubChem. Available at: [Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit - arkat usa. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development - Welch Materials, Inc. Available at: [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - ACS Omega. Available at: [Link]

  • A review on method development by hplc - SciSpace. Available at: [Link]

  • Pyridazine - Wikipedia. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Available at: [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC. Available at: [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. Available at: [Link]

  • Synthesis and Properties of Novel Highly Fluorescent Pyrrolopyridazine Derivatives - ResearchGate. Available at: [Link]

  • HPLC Method Development: Standard Practices and New Columns - Agilent. Available at: [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PubMed. Available at: [Link]

  • Heterocyclic Compounds - IntechOpen. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

Sources

Comparative study of halogenated fused heterocyclic systems in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fused heterocyclic systems—such as indoles, quinolines, and benzimidazoles—are "privileged scaffolds" in medicinal chemistry, serving as the core architecture for over 65% of FDA-approved small molecule drugs. However, the scaffold alone is rarely sufficient. The strategic introduction of halogen atoms (F, Cl, Br, I) is a critical decision point that dictates the molecule's metabolic fate, bioavailability, and binding affinity.

This guide objectively compares the performance of halogenated fused heterocycles. It moves beyond basic textbook definitions to analyze the causality between specific halogen selection and pharmacological outcomes, supported by experimental protocols for synthesis and validation.

Part 1: The Physicochemical Matrix

Selecting the Right Tool for the Job

The choice of halogen is not merely about size; it is about manipulating the electronic landscape of the fused ring system.

FeatureFluorine (F) Chlorine (Cl) Bromine (Br) Iodine (I)
Van der Waals Radius (Å) 1.47 (Mimics H/O)1.75 (Mimics Methyl)1.851.98
Electronegativity (Pauling) 3.983.162.962.66
C-X Bond Energy (kcal/mol) ~116 (Metabolic Shield)~81~68~57

-Hole Potential
NegligibleModerateStrongVery Strong
Primary Role Metabolic Blocking, pKa modulationLipophilicity, Hydrophobic fillingHalogen Bonding (XB), SelectivityStrong XB, Crystallography

Expert Insight:

  • The "Fluorine Effect": Due to its high electronegativity and strong C-F bond, fluorine is the premier choice for blocking metabolic "soft spots" (sites prone to CYP450 oxidation) without significantly altering the steric footprint of the molecule.

  • The "Chlorine/Methyl" Bioisosterism: Chlorine is often used to replace a methyl group.[1] It provides a similar steric fill for hydrophobic pockets but adds lipophilicity (

    
     value ~0.71) and electronic withdrawal, which can improve cell permeability.
    

Part 2: Pharmacokinetic Performance (Metabolic Stability)

The most common failure mode for fused heterocycles is rapid oxidative clearance. The electron-rich nature of rings like indole makes them prime targets for CYP450 enzymes.

Mechanism of Action: Metabolic Blocking

CYP450 enzymes typically attack the electron-rich C-H bonds at the C5 or C6 positions of fused systems.

  • Non-halogenated Indole: Rapidly hydroxylated at C5/C6

    
     Glucuronidation 
    
    
    
    Excretion.
  • Fluorinated Indole: The C-F bond is resistant to homolytic cleavage by the CYP450 Iron-Oxo species. The strong electron-withdrawing nature also deactivates the ring, making it less susceptible to electrophilic attack.

Case Study: Gefitinib (Quinazoline Core)

Gefitinib utilizes a 3-chloro-4-fluoro substitution pattern on its aniline tail.

  • Without Halogens: The aniline moiety undergoes rapid hydroxylation.

  • With F/Cl: The halogens block the para- and meta-positions, extending the half-life (

    
    ) significantly, allowing for once-daily dosing.
    

Part 3: Pharmacodynamic Potency (Halogen Bonding)

While Fluorine rules metabolism, Bromine and Iodine dominate potency through Halogen Bonding (XB) .

The -Hole Concept

Heavier halogens (Cl, Br, I) exhibit an anisotropic distribution of electron density. While the "belt" of the atom is negative, the tip (opposite the C-X bond) forms a positive region called the


-hole.
  • Interaction: This positive hole interacts with Lewis bases (backbone carbonyls, nitrogen atoms) in the target protein.

  • Directionality: Unlike hydrogen bonds, halogen bonds are highly directional (160°–180°), enabling precise orientation of the inhibitor.

Comparative Data: CK2 Kinase Inhibitors

In a study of benzimidazole derivatives targeting Casein Kinase 2 (CK2), the potency rank order perfectly correlated with the


-hole magnitude:
Compound AnalogHalogen (X)IC50 (nM)Mechanism
Analog A H> 10,000No specific interaction
Analog B Cl310Weak hydrophobic fill
Analog C Br25Moderate Halogen Bond
Analog D I5 Strong Halogen Bond

Note: The Iodine analog formed a distinct halogen bond with the backbone carbonyl of Val116 in the hinge region, which Chlorine could not sustain.

Part 4: Experimental Protocols

Protocol A: Late-Stage C-H Halogenation of Indoles

Objective: To install a halogen atom at the C3 position of a fused indole system efficiently. This protocol uses a Palladium-catalyzed approach for high regioselectivity, superior to standard electrophilic aromatic substitution.

Reagents:

  • Substrate: Substituted Indole (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Halogen Source: N-Halosuccinimide (NXS) (1.1 equiv) - Choose NBS for Bromo, NCS for Chloro.

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

Workflow:

  • Setup: In a flame-dried reaction vial, dissolve the indole substrate in DCE (0.1 M concentration).

  • Addition: Add Pd(OAc)

    
     followed by the NXS reagent in one portion.
    
  • Reaction: Seal the vial and stir at Room Temperature (RT) for 2–4 hours. Note: For electron-deficient indoles, mild heating to 50°C may be required.

  • Quench: Filter the mixture through a short pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • Confirm regioselectivity (C3 vs C2) using 1H-NMR. The C2-H signal (typically a doublet or singlet near 7.0-7.5 ppm) should remain if C3 is halogenated.

Protocol B: Microsomal Metabolic Stability Assay

Objective: To quantify the "Metabolic Shielding" effect of the halogen.

Workflow:

  • Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (pH 7.4).

  • Activation: Add Liver Microsomes (human or mouse, 0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Part 5: Decision Logic & Visualization

Diagram 1: The Halogen Selection Decision Tree

This logic flow guides the medicinal chemist in selecting the correct halogen based on the lead compound's deficiencies.

HalogenSelection Start Lead Compound Analysis (Fused Heterocycle) Issue Identify Primary Liability Start->Issue Metabolism High Metabolic Clearance (Short t1/2) Issue->Metabolism Potency Low Potency / Affinity Issue->Potency Permeability Poor Membrane Permeability (Low LogP) Issue->Permeability Fluoro Install Fluorine (F) at metabolic soft spot Metabolism->Fluoro Pocket Is there a hydrophobic pocket? Potency->Pocket CF3 Install Trifluoromethyl (CF3) or Chlorine (Cl) Permeability->CF3 Result_Met Blocks CYP450 oxidation Minimal steric clash Fluoro->Result_Met Chloro Install Chlorine (Cl) (Methyl Bioisostere) Pocket->Chloro Yes (Fill space) Hbond Is there a backbone carbonyl? Pocket->Hbond No BromoIodo Install Bromine (Br) or Iodine (I) Hbond->BromoIodo Yes (Target XB) Result_XB Forms Halogen Bond (XB) High Selectivity BromoIodo->Result_XB Result_Lip Increases Lipophilicity Modulates pKa CF3->Result_Lip

Caption: Strategic decision tree for halogen incorporation in lead optimization (SAR).

Diagram 2: Metabolic Stability Assay Workflow

A self-validating experimental loop for assessing the impact of halogenation.

MetabolicAssay Prep Sample Prep (1 µM Compound) Incubate Incubation (Microsomes + NADPH) Prep->Incubate 37°C Quench Quench & Centrifuge (Acetonitrile + IS) Incubate->Quench t=0,5,15,30,60 min Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze Supernatant Data Calculate CL_int & t1/2 Analyze->Data

Caption: Standardized workflow for determining intrinsic clearance (CLint) of halogenated analogs.

References

  • Comparison of Chlorine and Fluorine in Drug Design Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.

  • Halogen Bonding in Kinase Inhibitors Xu, Z., et al. (2011). Halogen bonding for rational drug design and new drug discovery.

  • Metabolic Stability of Fluorinated Molecules Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry.

  • Palladium-Catalyzed Halogenation Protocols Koley, D., et al. (2011). Palladium-/Copper-Catalyzed Regioselective Amination and Chloroamination of Indoles.

  • Role of Halogens in Ligand Binding Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry.

Sources

Validating Regioisomeric Purity of Functionalized Pyrrolo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure in drug discovery, serving as a critical bioisostere for indole and azulene systems in kinase inhibitors (e.g., JAK3, TYK2) and fluorescent probes. However, the scaffold’s electronic structure presents a recurring "Regioisomer Trap."

Synthetic routes—whether 1,3-dipolar cycloadditions or electrophilic aromatic substitutions (SEAr)—often yield mixtures of C5- and C7-substituted isomers. These regioisomers possess nearly identical polarities and proton environments, rendering standard C18 LC-MS and 1D NMR insufficient for definitive assignment.

This guide outlines a self-validating analytical workflow to definitively distinguish and quantify these isomers, moving beyond basic characterization to structural certainty.

The Regioisomer Challenge: C5 vs. C7

In the pyrrolo[1,2-b]pyridazine system, the pyrrole ring is electron-rich, but the fusion to the electron-deficient pyridazine ring creates a push-pull system.

  • The Trap: Electrophilic attack often favors the C5 or C7 positions depending on steric hindrance and electronic directing groups.

  • The Consequence: Misassignment of the C5-isomer as the C7-isomer (or vice versa) leads to incorrect Structure-Activity Relationship (SAR) models, as the vectors for target engagement are radically different.

Structural Numbering Reference

For the purpose of this guide, we utilize standard IUPAC numbering where the pyridazine ring occupies positions 2, 3, 4 and the pyrrole ring occupies 5, 6, 7.

Comparative Analysis of Validation Methods

The following table compares the efficacy of standard versus advanced techniques for this specific scaffold.

FeatureMethod A: Standard 1H NMRMethod B: 2D NMR (NOESY/HMBC)Method C: SFC (Chiral/Achiral)Method D: X-Ray Crystallography
Primary Utility Initial screen, purity check (>95%)Definitive structural assignment Quantifying isomeric ratio Absolute configuration
Differentiation Low. Chemical shifts (

) of H5/H7 are often <0.1 ppm apart.
High. Uses spatial proximity to "anchor" protons.High. Orthogonal selectivity to HPLC.Absolute.
Throughput High (mins)Medium (hrs)High (mins)Low (days/weeks)
Limit of Detection ~2-5% impurity~5% impurity<0.1% impurityN/A (Single crystal)
Cost LowMediumMediumHigh

Detailed Validation Protocols

Protocol 1: The "Anchor Point" 2D NMR Assignment

The only way to validate the structure in solution is to correlate the pyrrole protons to the fixed pyridazine protons.

The Logic: The pyridazine protons (H2/H3/H4) are distinct.

  • Isomer C5-Substituted: The remaining pyrrole proton is at C7. H7 is spatially distant from the pyridazine ring.

  • Isomer C7-Substituted: The remaining pyrrole proton is at C5. H5 is spatially proximal to H4 on the pyridazine ring.

Experimental Steps:

  • Sample Prep: Dissolve 5-10 mg of compound in 600 µL DMSO-d6 . (Avoid CDCl3 if possible, as DMSO enhances peak separation for these heterocycles).

  • 1D Acquisition: Acquire a standard proton spectrum. Note the doublet at

    
    9.0-9.5 Hz (H3/H4 coupling) and the pyrrole doublets at 
    
    
    
    4.5 Hz.
  • NOESY Acquisition:

    • Set mixing time (

      
      ) to 400-600 ms .
      
    • Critical Check: Look for a cross-peak between the H4 pyridazine doublet (usually

      
      7.5-8.5 ppm) and the pyrrole singlet/doublet .
      
    • Result: If a strong NOE is observed, the proton is at C5 , meaning your substituent is at C7 . If NOE is absent, the proton is likely at C7 (substituent at C5).

  • HMBC Confirmation: Look for 3-bond coupling (

    
    ) from the bridgehead carbon (C4a) to the pyrrole protons.
    
Protocol 2: Separation via Supercritical Fluid Chromatography (SFC)

Standard Reverse Phase (RP) HPLC often fails to separate these regioisomers due to identical lipophilicity. SFC utilizes shape selectivity.

The Logic: SFC uses supercritical CO2, which behaves like a normal-phase solvent. The separation is driven by the interaction of the isomer's dipole and 3D shape with the stationary phase, rather than just hydrophobicity.

Recommended Conditions:

  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phases (Viridis or equivalent).

    • Why? Pyridine phases interact via

      
      -
      
      
      
      stacking, which differs slightly between the linear (C5-sub) and bent (C7-sub) isomers.
  • Mobile Phase: CO2 / Methanol (gradient 5% to 40%).

  • Additive: 0.1% Ammonium Hydroxide (essential for peak shape of the basic nitrogen).

  • Back Pressure: 120 bar.

  • Detection: PDA (210-400 nm). Isomers often have distinct UV

    
     shifts (approx 5-10 nm) due to conjugation differences.
    

Decision Tree: The Validation Workflow

The following diagram illustrates the logical flow for validating the regioisomeric purity of a synthesized pyrrolo[1,2-b]pyridazine derivative.

ValidationWorkflow Start Crude Synthesis Product UPLC 1. UPLC-MS (C18 Column) Start->UPLC Decision1 Single Peak? UPLC->Decision1 SFC 2. Analytical SFC (2-EP Column) Decision1->SFC No (Mixture) NMR_1D 3. 1H NMR (DMSO-d6) Check Coupling Constants Decision1->NMR_1D Yes (Appears Pure) Purify Preparative SFC/HPLC SFC->Purify Isolate Isomers Purify->NMR_1D NMR_2D 4. NOESY Experiment (The Anchor Point) NMR_1D->NMR_2D Ambiguous Regiochemistry Result Definitive Structure Assignment NMR_2D->Result NOE Observed (H4-H5) XRay Optional: X-Ray Crystallography NMR_2D->XRay NOE Ambiguous XRay->Result

Figure 1: Analytical workflow for distinguishing pyrrolo[1,2-b]pyridazine regioisomers. Note that SFC is prioritized over standard HPLC for isomer resolution.

Data Interpretation Guide

When analyzing your data, use these reference benchmarks (values may vary by specific substitution):

SignalIsomer A (C7-Substituted)Isomer B (C5-Substituted)Mechanistic Reason
H5 Proton Present (Doublet/Singlet)Absent (Substituted)Substitution site.
H4-H5 NOE Strong NoneH5 is physically close to H4.
UV

Typically Red-shiftedTypically Blue-shiftedC7 substitution extends conjugation linearly across the bridgehead.
SFC Retention Elutes Later (on 2-EP)Elutes EarlierC7 isomers often have higher interaction with polar stationary phases due to exposed N-lone pair accessibility.

References

  • Regioselective Synthesis via Cycloaddition

    • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
    • Source: MDPI (Molecules), 2023.
    • [Link]

  • Structural Characterization & X-Ray Confirmation

    • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]pyridazine Deriv
    • Source: Molecules, 2005.[1]

    • [Link]

  • Drug Discovery Application (JAK Inhibitors)

    • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2014.[2][3]

    • [Link]

  • Chromatographic Separation of Isomers

    • Separation of Structural Isomers on COSMOSIL PYE (Pyrenylethyl Group Bonded).
    • Source: Nacalai Tesque Technical Guide.
    • [Link]

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the Infrared Spectroscopy of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. Among these, the pyrrolo[1,2-b]pyridazine scaffold has garnered significant attention for its diverse biological activities. This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth analysis of the infrared (IR) spectroscopy fingerprints for a specific, highly functionalized derivative: 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine .

Given the absence of a publicly available experimental spectrum for this exact molecule, this guide pioneers a predictive and comparative approach. By leveraging established spectroscopic principles and experimental data from analogous structures, we will construct a theoretical yet robust interpretation of its IR spectrum. This guide will not only predict the vibrational modes of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine but will also compare them with known pyrrolo[1,2-b]pyridazine derivatives, offering a framework for the characterization of this and similar novel compounds.

The Significance of IR Spectroscopy in Heterocyclic Chemistry

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of energy. The resulting spectrum is a unique "fingerprint" that provides invaluable information about the functional groups present and the overall molecular structure.[2] For complex heterocyclic systems like pyrrolo[1,2-b]pyridazines, IR spectroscopy serves as a rapid, non-destructive method to confirm synthesis, identify key structural motifs, and assess purity.

Predicted Infrared Fingerprint of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

The vibrational spectrum of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine can be dissected into several key regions, each corresponding to the vibrations of specific bonds and functional groups within the molecule.

Caption: Key vibrational modes of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine.

Aromatic C-H Stretching Vibrations (3100 - 3000 cm⁻¹)

Vibrations associated with the C-H bonds on the fused aromatic rings are expected to appear at frequencies slightly above 3000 cm⁻¹.[3] This is a characteristic feature that distinguishes aromatic C-H bonds from their aliphatic counterparts, which absorb below 3000 cm⁻¹.[4] The intensity of these bands is typically moderate to weak.

Heterocyclic Ring Stretching Vibrations (1600 - 1400 cm⁻¹)

The core of the molecule consists of fused pyrrole and pyridazine rings. The stretching vibrations of the C=C and C=N bonds within this aromatic system will give rise to a series of sharp, medium-to-strong absorption bands in the 1600-1400 cm⁻¹ region.[5] These bands are highly characteristic of the heterocyclic scaffold and are sensitive to the nature and position of substituents.

C-X (Halogen) Stretching Vibrations (below 850 cm⁻¹)

The presence of bromine and chlorine substituents introduces characteristic C-X stretching vibrations in the lower frequency "fingerprint" region of the spectrum.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is anticipated to produce a strong absorption in the range of 850-550 cm⁻¹.[6]

  • C-Br Stretch: Due to the heavier mass of the bromine atom, the carbon-bromine stretch will absorb at an even lower frequency, typically between 690-515 cm⁻¹.[4]

The precise position of these bands can be influenced by the overall electronic structure of the aromatic system.[7][8]

The Fingerprint Region (1400 - 600 cm⁻¹)

This region is often the most complex part of an IR spectrum, containing a multitude of overlapping signals from C-C single bond stretches, C-H in-plane and out-of-plane bending vibrations, and ring deformation modes.[5] While challenging to interpret fully from first principles, the unique pattern of peaks in this region serves as a definitive fingerprint for the compound, making it invaluable for distinguishing between structurally similar isomers.[1]

Comparative Analysis with Related Compounds

To substantiate our predictions, we can compare the expected spectral features of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine with experimentally determined IR data for other derivatives of the same heterocyclic core.

CompoundKey Experimental IR Bands (cm⁻¹)Reference
Ethyl 7–(3,4,5-trimethoxybenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate1703 (C=O), 1635, 1584, 1474 (Ring Vibrations)[9]
Ethyl 7–(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate1707 (C=O), 1638, 1468 (Ring Vibrations)[9]
2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine (General Mention)IR spectra were recorded, confirming the structure alongside NMR. Specific band positions not detailed in the abstract.[5]

Analysis:

The experimental data from related compounds confirm that the characteristic ring vibrations of the pyrrolo[1,2-b]pyridazine system consistently appear in the 1640-1460 cm⁻¹ range. The introduction of different substituents, such as carbonyl groups, introduces strong, predictable absorptions (e.g., C=O stretch around 1700 cm⁻¹).

For 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine, we would not expect a carbonyl peak. Instead, its unique character will be defined by the combination of the core ring vibrations and the strong, low-frequency C-Cl and C-Br stretching bands, which are absent in the ester-substituted examples listed. The electronic withdrawing effects of the halogens may also cause subtle shifts in the positions of the C=C and C=N ring vibrations compared to less halogenated analogues.[7]

Alternative Characterization Techniques

While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive structural elucidation requires a multi-technique approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the precise determination of the molecular skeleton and substituent positions.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming the structure.

  • X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule.

Experimental Protocol: Acquiring the IR Spectrum

For researchers synthesizing 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine or similar solid compounds, the following protocol outlines the steps to acquire a high-quality IR spectrum using the Attenuated Total Reflectance (ATR) method, which is favored for its minimal sample preparation.[10][11]

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis p1 Clean ATR Crystal (e.g., with isopropanol) a1 Record Background Spectrum (Clean, empty crystal) p1->a1 Crucial for accurate background subtraction p2 Ensure Sample is Dry and Solid a2 Place Small Amount of Sample on Crystal p2->a2 a1->a2 Background must be taken first a3 Apply Pressure with Anvil (Ensures good contact) a2->a3 a4 Record Sample Spectrum a3->a4 d1 Perform ATR Correction (If comparing to transmission data) a4->d1 d2 Baseline Correction d1->d2 d3 Peak Picking and Interpretation d2->d3

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Preparation:

    • Causality: The ATR crystal surface must be impeccably clean. Any residue will appear in both the background and sample spectra, leading to inaccurate data. Isopropanol is a common cleaning solvent.

    • The sample should be in a solid, powdered form to ensure even contact with the crystal.

  • Background Collection:

    • Causality: A background spectrum of the empty, clean crystal is recorded first. This measures the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic signal from the instrument itself. This background is then automatically subtracted from the sample spectrum to yield the true spectrum of the compound.

  • Sample Analysis:

    • A small amount of the solid sample is placed onto the center of the ATR crystal.

    • The pressure anvil is lowered onto the sample.

    • Causality: Applying firm, even pressure is critical. This ensures intimate contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[12]

    • The sample spectrum is then recorded.

  • Data Processing:

    • The instrument software automatically performs the background subtraction.

    • An ATR correction may be applied. This mathematical function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.

    • A baseline correction can be applied to level out any broad, underlying features, making the peaks clearer.

    • The final spectrum is then analyzed by identifying the positions (wavenumber, cm⁻¹) and intensities of the absorption bands.

Conclusion

While a direct experimental spectrum for 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine remains to be published, a detailed and reliable prediction of its key infrared absorption features is achievable through the application of fundamental spectroscopic principles and comparative analysis with related structures. The molecule is expected to exhibit characteristic aromatic C-H stretches above 3000 cm⁻¹, a complex series of heterocyclic ring vibrations between 1600-1400 cm⁻¹, and strong, defining C-Cl and C-Br stretching bands in the low-frequency fingerprint region. This guide provides a robust framework for researchers to interpret the vibrational spectra of this and other novel halogenated pyrrolo[1,2-b]pyridazine derivatives, facilitating their unambiguous characterization in the pursuit of new therapeutic agents and advanced materials.

References

  • Popovicia, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 483-496. Available from: [Link]

  • Dumitrascu, F., et al. (2007). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Revue Roumaine de Chimie, 52(10), 969-972. Available from: [Link]

  • Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Available from: [Link]

  • Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]

  • Di Girolamo, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Environment and Health, 1(1), 1-10. Available from: [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy. Available from: [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Available from: [Link]

  • Milwaukee Area Technical College. (n.d.). Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Available from: [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available from: [Link]

  • ResearchGate. (2025, December 11). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Available from: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available from: [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal Pendidikan IPA Indonesia, 12(1), 1-15. Available from: [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy, 38(9), 20-23. Available from: [Link]

  • Hou, G.-L., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available from: [Link]

Sources

Safety Operating Guide

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers[1][2]

Executive Summary: Immediate Action Plan

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine is a polyhalogenated nitrogenous heterocycle.[1][2] Improper disposal poses significant risks due to the formation of corrosive acid gases (HBr, HCl) and toxic nitrogen oxides (NOx) during combustion.

Critical Rule: This compound must NEVER be disposed of down the drain or mixed with non-halogenated waste streams.[1][3] It requires high-temperature incineration with specific flue gas scrubbing capabilities.[1][4]

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its decomposition profile.[1][2] This is not merely "organic waste"; it is a precursor to corrosive agents.[1]

PropertyDataDisposal Implication
CAS Number Not universally assigned (Research Grade)Use full IUPAC name on all waste tags.[1]
Molecular Formula C₇H₄BrClN₂High halogen content requires specific incineration protocols.[1]
Reactive Moieties C-Cl (Position 4), C-Br (Position 6)Susceptible to nucleophilic attack; segregate from strong bases to prevent uncontrolled hydrolysis in waste drums.[1][2]
Combustion Byproducts HBr, HCl, NOx, CO MUST be incinerated in a facility equipped with wet scrubbers.[1][2]
Physical State Solid (typically)Dispose of as "Solid Hazardous Waste" unless dissolved in solvent.[1]

Pre-Disposal Stabilization & Segregation

As a Senior Application Scientist, I emphasize that safety begins inside the fume hood, not at the waste pickup dock.

A. Segregation Logic (The "Halogen Rule")

You must segregate this compound into the Halogenated Waste stream.[1]

  • Why? Commercial incinerators charge significantly more for halogenated waste because they must neutralize the generated HBr and HCl to prevent corroding their equipment and releasing acid rain precursors.[1]

  • Risk of Error: Mixing this with "Non-Halogenated" waste (e.g., pure acetone/methanol) may result in the rejection of the entire waste lot by your disposal vendor, leading to repackaging fees and safety audits.

B. Chemical Compatibility
  • Incompatible: Strong oxidizers (Peroxides, Nitric Acid), Strong Bases (NaOH, KOH).[1][2]

  • Reasoning: The 4-chloro position is electrophilic.[1] Mixing with high-concentration alkalis in a waste container can induce exothermic hydrolysis, potentially pressurizing the container.[1][2]

  • Protocol: If the material is in a reaction mixture with strong reagents, quench and neutralize to pH 6–8 before adding to the waste container.[1]

Step-by-Step Disposal Workflow

Step 1: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.

  • Solutions: Use an HDPE jerrican or safety can.[1] Avoid metal containers (steel) if the solution is acidic or if moisture is present, as hydrolysis of the halogens can lead to corrosion.

Step 2: Labeling (RCRA Compliance)

Do not use abbreviations like "BCPP". Use the full chemical name.

  • Label Field: 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1]

  • Solvent Matrix: If dissolved, list the solvent (e.g., "1% Compound in Dichloromethane").[1][2]

Step 3: Storage
  • Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.

  • Keep container closed at all times except when adding waste (EPA 40 CFR 262.15).[1]

Regulatory Classification (USA/EU)

Proper classification ensures legal compliance and safe transport.[1]

Regulatory BodyClassification CodeDescription
EPA (RCRA) D001 / F001-F002 If dissolved in ignitable solvents (D001) or spent halogenated solvents (F-list).[1][2]
EPA (HOC) HOC Classified as a "Halogenated Organic Compound" under Land Disposal Restrictions (40 CFR 268).[1]
EU Waste Code 07 01 03* Organic halogenated solvents, washing liquids, and mother liquors.[1][2]
DOT (Transport) Dependent on MatrixTypically UN 2811 (Toxic Solid, Organic, n.o.s.) or UN 2924 (Flammable Liquid, Corrosive) if in solution.[1][2]

Visual Workflow: Cradle-to-Grave Disposal

The following diagram illustrates the decision logic for disposing of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine.

DisposalWorkflow Start Waste Generation: 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid Reagent/Spill Cleanup LiquidPath Liquid/Solution StateCheck->LiquidPath Reaction Mixture/Mother Liquor SolidPkg Pack in HDPE Wide-Mouth Jar (Double Bagged) SolidPath->SolidPkg SolventCheck Is solvent Halogenated? LiquidPath->SolventCheck Labeling LABELING: 1. Full Chemical Name 2. Check 'Toxic' & 'Halogenated' 3. Date SolidPkg->Labeling HaloStream Add to HALOGENATED Solvent Stream (Red Can/Label) SolventCheck->HaloStream Yes (e.g., DCM, Chloroform) NonHaloStream Segregate as HALOGENATED Waste (Do NOT mix with clean organics) SolventCheck->NonHaloStream No (e.g., Methanol, Ethyl Acetate) HaloStream->Labeling NonHaloStream->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Professional Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) Storage->Disposal

Caption: Logic flow for segregating and packaging halogenated heterocyclic waste to ensure regulatory compliance and safety.

Emergency Procedures: Spills & Exposure

Scenario: You drop a 5g vial of solid 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine on the lab floor.

  • Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the immediate area.[5]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a N95 or P100 particulate respirator .[1][2]

  • Containment: Do not dry sweep (creates dust).[1] Cover the spill with a wet paper towel or use an inert absorbent (Vermiculite/Sand) dampened with water.

  • Cleanup: Scoop the damp material into a disposable container.[1]

  • Decontamination: Wipe the surface with a mild soap solution.[1] Place all cleanup materials (gloves, wipes, absorbent) into the Solid Hazardous Waste container.[1][2]

  • Reporting: Log the spill with your facility's EHS officer.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1]Link[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] "Chapter 8: Management of Waste." National Academies Press (2011).[1] Link

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1]Link[1]

  • PubChem. Compound Summary: Halogenated Heterocycles (General Safety Data). National Library of Medicine.[1] Link

Sources

A Senior Application Scientist's Guide to Handling 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Before any manipulation of this compound, a thorough risk assessment is mandatory. The chemical structure, featuring a halogenated pyrrolopyridazine core, suggests potential biological activity and associated hazards. Based on data from similar chemical structures, the primary risks are anticipated to be acute toxicity, as well as skin, eye, and respiratory irritation.[1][3][4] All handling procedures must be designed to mitigate these potential risks.

The precautionary statements for analogous compounds consistently advise to avoid breathing dust, prevent contact with skin and eyes, and to wash thoroughly after handling.[4][5]

Hazard Classification (Anticipated)GHS PictogramSignal WordRationale & Key Precautionary Statements
Acute Toxicity: Oral (Category 3/4) 💀 or ❗Danger or Warning Analogous compounds are classified as toxic or harmful if swallowed.[1][2][4] Do not eat, drink, or smoke when using this product (P270).[4] If swallowed, call a POISON CENTER or doctor immediately (P301+P317, P312).[1][2][6]
Skin Corrosion/Irritation (Category 2) Warning Causes skin irritation.[1][3][4] Wear protective gloves and clothing (P280).[1] If on skin, wash with plenty of soap and water (P302+P352).[4]
Serious Eye Damage/Irritation (Category 2A) Warning Causes serious eye irritation.[3][4][5] Wear eye and face protection (P280).[1] If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[4]
Specific Target Organ Toxicity - Single Exposure (Category 3) Warning May cause respiratory irritation.[1][3][4] Avoid breathing dust (P261).[4] Use only outdoors or in a well-ventilated area, preferably a chemical fume hood (P271).[1]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to prevent exposure. The selection of specific PPE is not merely a checklist; it is a scientifically-grounded system to shield the user from the anticipated hazards.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldRationale: The compound is presumed to be a serious eye irritant.[3][4] Chemical splash goggles conforming to EN 166 or ANSI Z87.1 are mandatory.[7][8] A full-face shield must be worn over the goggles during procedures with a high risk of splashing or dust generation, such as weighing or transfers.[7][9]
Hand Protection Chemical-Resistant GlovesRationale: To prevent skin contact and irritation.[1] Nitrile gloves are a suitable choice for incidental contact.[9] Given the potential for toxicity, double-gloving is strongly recommended to provide an additional barrier and allow for safe removal of the contaminated outer layer.[10] Always inspect gloves for tears before use and change them immediately if contact with the chemical is suspected.[9]
Body Protection Flame-Retardant Laboratory CoatRationale: A fully-buttoned lab coat made of a low-permeability, flame-retardant material protects skin and personal clothing from contamination.[9][10] Cuffs should be tight-fitting to prevent dust from entering sleeves.[10]
Respiratory Protection Not Required Under Normal Fume Hood UseRationale: All handling of this solid compound must occur within a certified chemical fume hood to control airborne dust.[1] If work outside a hood is unavoidable (e.g., large-scale transfer) or if the ventilation is compromised, a respirator with a P1 particle filter (EN143) or equivalent would be necessary.[1] A self-contained breathing apparatus must be available for emergency situations.[1]
Foot Protection Closed-Toe ShoesRationale: Protects feet from spills. Shoes must fully cover the foot; sandals, perforated shoes, and open-toed footwear are strictly forbidden in the laboratory.[8][9]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is the foundation of safe chemical handling. This workflow is designed to minimize exposure at every stage, from preparation to disposal.

Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_dispose 4. Disposal Phase p1 Verify Fume Hood Functionality p2 Don Full PPE (Double-Glove) p1->p2 p3 Prepare Work Area: - Decontaminate Surface - Gather Equipment p2->p3 h1 Weigh Compound (Use anti-static weigh boat) p3->h1 Proceed to Handling h2 Perform Chemical Transformation h1->h2 h3 Securely Seal All Containers h2->h3 c1 Decontaminate Glassware & Equipment h3->c1 Proceed to Cleanup c2 Wipe Down Fume Hood Surfaces c1->c2 c3 Remove Outer Gloves (Dispose as Waste) c2->c3 c4 Wash Hands Thoroughly c3->c4 d1 Collect All Contaminated Solid & Liquid Waste c4->d1 Initiate Disposal d2 Label as Hazardous Chemical Waste d1->d2 d3 Transfer to Designated Waste Storage Area d2->d3

Caption: Safe Handling Workflow for 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[11]

    • Don all required PPE as specified in Section 2, ensuring gloves are worn with one cuff under the lab coat and the outer glove cuff over the lab coat.[10]

    • Cover the work surface within the hood with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment to minimize movement in and out of the hood.

  • Handling the Compound (Inside Fume Hood):

    • Since the compound is a solid, avoid creating dust.[1] Do not pour the dry powder. Use a spatula for transfers.

    • When weighing, do so inside the hood or in a balance enclosure. Use an anti-static weigh boat to prevent the powder from jumping.

    • If making a solution, add the solvent to the solid slowly. Never add the solid to a vortexing solvent, as this can aerosolize the powder.

    • Keep the primary container tightly sealed when not in use.[1][3]

  • Decontamination and Cleanup:

    • Following the procedure, decontaminate all non-disposable equipment that came into contact with the chemical. This involves rinsing with an appropriate solvent (check for compatibility) followed by washing with soap and water.[9]

    • Wipe down the work surface in the fume hood with a suitable decontaminating solution.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.[10]

    • Before leaving the laboratory, remove the inner gloves and lab coat, and wash hands thoroughly with soap and water.[9][12]

Disposal Plan

All materials contaminated with 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine must be treated as hazardous waste.[1]

  • Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and any residual compound. Collect in a clearly labeled, sealed waste container.[13]

  • Liquid Waste: Unused solutions and solvent rinses from cleaning glassware should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers must be rinsed with a suitable solvent three times. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines.

Emergency Response Procedures

Familiarity with emergency protocols is non-negotiable. All laboratory personnel must know the location of safety showers, eyewash stations, and fire extinguishers.[12]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Drench the affected skin with running water for at least 15 minutes.[1][5] Seek immediate medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[4] Transfer to a hospital for specialist examination.[1]

  • Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water. If the person is conscious, give half a liter of water to drink.[1] Seek immediate medical attention and show them the container or label.

  • Spills: For minor spills within a fume hood, absorb the material with a non-reactive absorbent like vermiculite or sand.[14] Collect the material into a sealed container for hazardous waste disposal.[14] Decontaminate the area. For major spills, evacuate the laboratory and contact your institution's emergency response team.

References

  • Incident management: brominated flame retardants. (2018). GOV.UK. [Link]

  • Flame Resistant PPE. Department of Chemistry and Biochemistry. [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • 6-Bromo-4-chloropyrrolo[1,2-f][7][8][13]triazine PubChem CID 49835892. PubChem. [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. [Link]

  • SAFETY DATA SHEET 6-Bromo-4-chloroquinoline. Fisher Scientific. [Link]

  • Pyrrolo[1,2-b]pyridazine PubChem CID 19759093. PubChem. [Link]

  • Decontamination. Queen Mary University of London, Health and Safety Directorate. [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]

  • Safety Regulations and Guidelines in Chemistry Laboratories. King Saud University. [Link]

  • Decontamination Solutions and Techniques for Chemical, Biological, Radiological and Nuclear (CBRN) Incidents. (2024). DergiPark. [Link]

  • Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. (2014). PubMed. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Safety in the Laboratories During Chemical Handling. (2021). Casa Sauza. [Link]

  • Safety regulations for laboratory sessions in the Master of Science Programme in Pharmacy. Uppsala University. [Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. (2019). Taylor & Francis Online. [Link]

  • Lab Safety. (2024). TU Dresden. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.